ATN-161
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-3-hydroxy-4-(C-methyl-N-phenylcarbonimidoyl)-1,2-dihydropyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13(20-15-10-6-3-7-11-15)17-18(22)16(21-19(17)23)12-14-8-4-2-5-9-14/h2-11,16,22H,12H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXKJZIDPGITHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1)C2=C(C(NC2=O)CC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33016-12-5 | |
| Record name | TN 16 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033016125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33016-12-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 33016-12-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione: Synthesis, Potential Biological Activities, and Research Workflows
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The specific molecule, 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione, is not extensively described in the currently available scientific literature. This guide, therefore, presents a detailed overview based on closely related analogues and established synthetic methodologies for the pyrrolidine-2,4-dione scaffold. The experimental protocols, data, and potential biological activities are extrapolated from published research on similar compounds.
Core Structure and Significance
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its five-membered heterocyclic structure provides a three-dimensional framework that is ideal for creating molecules with specific spatial orientations to interact with biological targets.[3] The pyrrolidine-2,4-dione core, in particular, is a versatile template for the development of novel therapeutic agents. The substituents at the 1, 3, and 5 positions can be readily modified to tune the compound's physicochemical properties and biological activity.
The target molecule, 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione , combines several key structural features:
-
Pyrrolidine-2,4-dione: A heterocyclic core known for a range of biological activities.
-
5-benzyl group: This lipophilic group can influence the compound's interaction with hydrophobic pockets in target proteins.
-
3-(1-Anilinoethylidene) group: This enamine-like side chain can participate in hydrogen bonding and other non-covalent interactions, and its conformation can be crucial for target binding.
Proposed Synthesis
While a specific protocol for 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione is not available, a plausible synthetic route can be designed based on established methods for analogous compounds. A common approach involves the condensation of a β-ketoester with an amine and an aldehyde, followed by cyclization and subsequent modification.
A potential synthetic pathway is outlined below. This multi-step synthesis would begin with the formation of a 3-acetyl-5-benzylpyrrolidine-2,4-dione intermediate, followed by a condensation reaction with aniline.
Experimental Protocol: Proposed Synthesis of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione
Step 1: Synthesis of 3-acetyl-5-benzylpyrrolidine-2,4-dione (Intermediate A)
This step can be adapted from the synthesis of similar 3-acyl-pyrrolidine-2,4-diones.
-
Materials: N-benzylglycine ethyl ester, ethyl acetoacetate, sodium ethoxide, dry ethanol, diethyl ether, hydrochloric acid.
-
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium in dry ethanol), add N-benzylglycine ethyl ester and ethyl acetoacetate at room temperature under an inert atmosphere.
-
Stir the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure Intermediate A.
-
Step 2: Synthesis of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione (Target Compound)
This step involves a condensation reaction between the acetyl group of Intermediate A and aniline.
-
Materials: Intermediate A, aniline, glacial acetic acid, toluene.
-
Procedure:
-
Dissolve Intermediate A and a slight excess of aniline in toluene.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the target compound.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
Quantitative Data from Analogous Compounds
As no specific data for the target molecule is available, the following table summarizes quantitative data for structurally related pyrrolidine-2,4-dione and pyrrolidine-2,3-dione derivatives to illustrate the potential biological activities of this class of compounds.
| Compound Class | Biological Activity | Quantitative Data (Example) | Reference |
| 3-(1-Hydroxyethylidene)-5-substituted-pyrrolidine-2,4-diones | Herbicidal | EC50 = 72.7 mg/L (against Echinochloa crusgalli) | [4] |
| 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones | Anti-inflammatory (NO inhibition) | IC50 = 43.69 ± 5.26 µM | [5] |
| Pyrrolidine-2,5-dione derivatives | Anticancer (Aromatase inhibition) | IC50 = 23.8 ± 4.6 µM | [1] |
| Thiazolidine-2,4-dione derivatives (related scaffold) | PTP1B inhibition (Antidiabetic) | IC50 = 7.31 µM | [3] |
| Thiazolidine-2,4-dione derivatives (related scaffold) | Antimicrobial (against A. niger) | MIC = 7.3 µM | [6] |
Potential Biological Activities and Signaling Pathways
Based on the activities of related compounds, 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione could be investigated for a range of therapeutic applications. The enamine moiety and the pyrrolidine-2,4-dione core are known to interact with various enzymes and receptors.
Potential Therapeutic Areas:
-
Anticancer: Many heterocyclic compounds, including pyrrolidine derivatives, exhibit anticancer activity through mechanisms such as enzyme inhibition (e.g., aromatase, kinases) or induction of apoptosis.
-
Anti-inflammatory: The observed nitric oxide (NO) inhibition by similar compounds suggests potential as anti-inflammatory agents.[5] This could involve the modulation of inflammatory pathways such as the NF-κB signaling cascade.
-
Antimicrobial: The pyrrolidine scaffold is present in several antimicrobial agents. The target compound could be screened against a panel of bacterial and fungal strains.
-
Antidiabetic: The structural similarity to thiazolidinediones, a class of antidiabetic drugs, suggests that it could be explored for activity against targets like PTP1B.[3]
Mandatory Visualizations
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
General Biological Screening Workflow
Caption: A general workflow for the biological evaluation of the synthesized compound.
Conclusion
While 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione remains a novel compound, the rich chemistry and diverse biological activities of the pyrrolidine-2,4-dione scaffold suggest that it is a promising candidate for further investigation in drug discovery programs. The proposed synthetic route is feasible based on established methodologies, and a structured biological evaluation could uncover its therapeutic potential. This guide provides a foundational framework for researchers to embark on the synthesis and exploration of this and other related novel chemical entities.
References
- 1. Synthesis and biological evaluation of novel pyrrolidine-2,5-dione inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and in silico studies of 5-(3-methoxybenzylidene)thiazolidine-2,4-dione analogues as PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches [beilstein-journals.org]
- 6. Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for the physicochemical properties of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione are not extensively available in peer-reviewed literature. This guide provides a comprehensive framework of the essential properties to be determined and the detailed experimental protocols for their measurement, which are critical for research and development.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical parameters for 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione that are critical for its development as a potential therapeutic agent. This table is intended to be populated with experimentally determined data.
| Property | Value | Method | Notes |
| Molecular Formula | TBD | - | C₁₉H₁₈N₂O₂ |
| Molecular Weight | TBD | - | 318.36 g/mol |
| Melting Point (°C) | TBD | TBD | Provides an indication of purity. A sharp melting point range is indicative of a pure compound. |
| Aqueous Solubility (µg/mL) | TBD | TBD | Crucial for formulation and bioavailability. Should be determined at various pH values. |
| pKa | TBD | TBD | Indicates the ionization state of the molecule at different pH values, which affects solubility, absorption, and target binding. |
| LogP | TBD | TBD | The logarithm of the partition coefficient between n-octanol and water, indicating the lipophilicity of the compound. |
| Appearance | TBD | - | Physical state and color. |
Experimental Protocols
Detailed methodologies for the determination of the key physicochemical properties are provided below.
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from a solid to a liquid. Impurities typically depress and broaden the melting point range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dried, powdered compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure: a. A preliminary rapid heating is performed to determine an approximate melting point. b. For an accurate measurement, the apparatus is preheated to a temperature about 10-15°C below the approximate melting point. c. The capillary tube is inserted, and the temperature is increased at a rate of 1-2°C per minute. d. The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes liquid (final melting point) are recorded to define the melting range.[1][2][3][4]
Aqueous Solubility Determination
Aqueous solubility is a critical parameter that influences the absorption and distribution of a drug candidate.
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of purified water (or a specific buffer) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6][7][8]
-
Replicates: The experiment should be performed in triplicate to ensure accuracy.
pKa Determination
The pKa is the negative logarithm of the acid dissociation constant and is a measure of the strength of an acid in solution. For a drug molecule with acidic or basic functional groups, the pKa determines the extent of ionization at a given pH.
Methodology: Potentiometric Titration
-
Sample Preparation: A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol if solubility is low).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.[9][10][11][12][13]
LogP Determination
LogP, the logarithm of the partition coefficient, is a measure of a compound's lipophilicity and its ability to cross cell membranes.
Methodology: Shake-Flask Method
-
Solvent System: n-Octanol (pre-saturated with water) and water (pre-saturated with n-octanol) are used as the lipid and aqueous phases, respectively.
-
Procedure: a. A known amount of the compound is dissolved in one of the phases. b. The two phases are combined in a flask in a defined volume ratio. c. The flask is shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached. d. The mixture is then centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[14][15][16][17][18]
Alternative Methodology: RP-HPLC Method
A rapid and resource-sparing alternative to the shake-flask method involves using reverse-phase high-performance liquid chromatography (RP-HPLC). The retention time of the compound on a nonpolar stationary phase is correlated with the retention times of a series of reference compounds with known LogP values to estimate the LogP of the test compound.[19][20][21][22][23]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione.
Hypothetical Signaling Pathway: Enzyme Inhibition
Derivatives of pyrrolidine-2,4-dione have been investigated for various biological activities, including as herbicides that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). The following diagram illustrates a hypothetical mechanism of action for 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione as an enzyme inhibitor, a common mode of action for such heterocyclic compounds.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. westlab.com [westlab.com]
- 4. store.astm.org [store.astm.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ws [chem.ws]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. scispace.com [scispace.com]
- 18. youtube.com [youtube.com]
- 19. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. a-robust-viable-and-resource-sparing-hplc-based-logp-method-applied-to-common-drugs - Ask this paper | Bohrium [bohrium.com]
- 21. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
Biological Activity of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione: A Technical Whitepaper
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known and potential biological activities of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione. It is important to note that detailed quantitative data and specific experimental protocols for this exact compound are limited in publicly accessible literature, primarily originating from a 1971 study. Therefore, this guide supplements available information with data from closely related pyrrolidine-2,4-dione analogues to provide a broader context for its potential therapeutic applications.
Executive Summary
The compound 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione belongs to the pyrrolidine-2,4-dione class of heterocyclic compounds, a scaffold known for a wide range of pharmacological activities. Historical research has identified this specific molecule as possessing both antitumor and antibacterial properties . This whitepaper consolidates the available information on 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione and provides a broader examination of the therapeutic potential of the pyrrolidine-2,4-dione core, with a focus on anticancer applications. Detailed methodologies for key experimental assays relevant to this class of compounds are also presented, alongside visualizations of potential signaling pathways and experimental workflows.
Core Compound: 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione
The primary investigation into the biological effects of this compound was reported in a 1971 study by Yuki et al. The research highlighted its activity against both cancer cell lines and various bacteria.
Antitumor Activity
The 1971 study reported that 5-substituted 3-(1'-anilinoethylidene)pyrrolidine-2,4-diones, including the benzyl-substituted variant, exhibited antitumor activity. The primary models used were the Ehrlich ascites carcinoma and Yoshida sarcoma , both well-established murine tumor models for screening potential chemotherapeutic agents. Unfortunately, the publicly available abstract does not contain specific quantitative data such as IC50 values or percentage of tumor growth inhibition for 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione.
Antibacterial Activity
The same study also screened the compound for antibacterial effects. The abstract indicates activity against Bacillus subtilis and Staphylococcus, both Gram-positive bacteria, as well as Escherichia coli, a Gram-negative bacterium. This suggests a broad-spectrum antibacterial potential. Specific data on minimum inhibitory concentrations (MIC) are not available in the abstract.
Broader Context: The Pyrrolidine-2,4-dione Scaffold in Drug Discovery
The pyrrolidine-2,4-dione core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities. Modern research has expanded on the early findings, identifying these compounds as potential anticancer, anti-inflammatory, antimicrobial, and antiviral agents.
Anticancer Potential of Pyrrolidine-2,4-dione Derivatives
Recent studies on various pyrrolidine-2,4-dione analogues have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action for these compounds is often multifaceted, but can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
Table 1: Representative Anticancer Activity of Pyrrolidine-2,4-dione Analogues
| Compound/Derivative Class | Cancer Cell Line(s) | Reported IC50/Activity | Reference |
| Pyrazoline-substituted pyrrolidine-2,5-diones | MCF7 (Breast), HT29 (Colon) | IC50 = 0.78 µM (MCF7), 0.92 µM (HT29) | [1][2] |
| Spiropyrrolidine-thiazolo-oxindoles | HepG2 (Liver) | IC50 = 0.80 µg/mL | [3] |
| Hybrid pyrrolidinedione-thiazolidinones | Jurkat T-cells (Leukemia) | Induction of apoptosis, low toxicity to normal cells | [4] |
Note: The data presented in this table is for illustrative purposes to demonstrate the potential of the pyrrolidine-2,4-dione scaffold and does not represent data for 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione.
Potential Mechanisms of Action and Signaling Pathways
While the precise mechanism for 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione is not elucidated, compounds with a similar core structure are known to interfere with several key cellular processes in cancer cells. A hypothesized mechanism involves the induction of apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.
Caption: Hypothesized apoptotic pathway induced by pyrrolidine-2,4-dione derivatives.
Experimental Protocols
The following are detailed, representative methodologies for the types of assays originally used to characterize the biological activity of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione and for modern in vitro cytotoxicity screening.
In Vivo Antitumor Assay: Ehrlich Ascites Carcinoma (EAC) Model
This protocol describes a general procedure for evaluating the antitumor activity of a compound using the EAC murine model.
-
Animal Model: Swiss albino mice (male, 6-8 weeks old) are used.
-
Tumor Inoculation: EAC cells are propagated in vivo by intraperitoneal (IP) transplantation. For the experiment, each mouse is inoculated with approximately 2 x 10^6 EAC cells via IP injection.
-
Treatment: 24 hours post-inoculation, the mice are divided into treatment and control groups. The test compound, dissolved in a suitable vehicle (e.g., DMSO and saline), is administered daily via IP injection for a period of 9-10 days. The control group receives only the vehicle. A positive control group treated with a standard chemotherapeutic agent (e.g., 5-Fluorouracil) is also included.
-
Monitoring: The body weight of the mice is monitored daily.
-
Endpoint Analysis: After the treatment period, the mice are sacrificed, and the ascitic fluid is collected from the peritoneal cavity. The volume of the ascitic fluid is measured. The number of viable tumor cells is determined using a hemocytometer and trypan blue exclusion assay.
-
Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the number of viable tumor cells in the treated groups to the control group. An increase in the lifespan of the treated animals is also a key parameter.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Antitumor Properties of Anilinoethylidene Pyrrolidinediones and Related Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the antitumor potential of pyrrolidinedione-based compounds, with a specific focus on the anilinoethylidene pyrrolidinedione scaffold. While early research dating back to 1971 indicated the potential of 5-substituted 3-(1'-anilinoethylidene)pyrrolidine-2,4-diones as antineoplastic agents, publicly available, in-depth data on this specific class of compounds is limited.[1] This guide, therefore, broadens its scope to include recent advancements in structurally related pyrrolidinedione derivatives, providing a comprehensive overview of their synthesis, cytotoxic activity, and mechanisms of action. This approach aims to equip researchers with the necessary information to build upon existing knowledge and explore the therapeutic potential of this promising class of compounds.
The Pyrrolidinedione Scaffold in Oncology
The pyrrolidinedione ring system is a prevalent scaffold in medicinal chemistry, recognized for its diverse biological activities.[2][3] In the context of oncology, various derivatives have been synthesized and evaluated, demonstrating significant antiproliferative effects against a range of cancer cell lines.[2] The versatility of the pyrrolidinedione core allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.
Quantitative Antitumor Activity of Pyrrolidinedione Derivatives
Table 1: In Vitro Anticancer Activity of Pyrrolidinedione-Thiazolidinone Hybrids
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 2a | Jurkat | T-cell Leukemia | < 1 |
| HOP-92 | Lung Cancer | 1.43 | |
| NCI-H522 | Lung Cancer | 2.50 | |
| HCC-2998 | Colon Cancer | 3.19 | |
| HCT-116 | Colon Cancer | 4.11 | |
| MDA-MB-231/ATCC | Breast Cancer | 3.16 | |
| BT-549 | Breast Cancer | 3.99 | |
| 2b | Jurkat | T-cell Leukemia | < 1 |
| HOP-92 | Lung Cancer | 1.29 | |
| NCI-H522 | Lung Cancer | 2.11 | |
| HCC-2998 | Colon Cancer | 2.87 | |
| HCT-116 | Colon Cancer | 3.55 | |
| MDA-MB-231/ATCC | Breast Cancer | 2.98 | |
| BT-549 | Breast Cancer | 3.21 |
Data extracted from Finiuk et al. (2022). Compounds 2a and 2b are 1-(4-chlorophenyl)- and 1-(4-hydroxyphenyl)-3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-pyrrolidine-2,5-diones, respectively.[4][5]
Table 2: In Vitro Anticancer Activity of Other Pyrrolidone Derivatives
| Compound Class | Cell Line | Cancer Type | Activity |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 | Lung Cancer | Reduced viability to 28.0% and 29.6% |
| 3-substituted 1,5-diphenylpyrrolidine-2,4-diones | Not specified | Not specified | Devoid of activity |
Data extracted from publications on various pyrrolidone derivatives.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for the synthesis and biological evaluation of pyrrolidinedione derivatives, based on published literature.
General Synthesis of Pyrrolidinedione-Thiazolidinone Hybrids
The synthesis of the pyrrolidinedione-thiazolidinone hybrids involves a multi-step process. A general representation of this synthesis is as follows:
-
Synthesis of the Pyrrolidinedione Core: This is often achieved through the condensation of an appropriate amine with a succinic anhydride derivative.
-
Coupling with the Thiazolidinone Moiety: The pyrrolidinedione core is then coupled with a thiazolidinone derivative.
-
Knoevenagel Condensation: The final step typically involves a Knoevenagel condensation with an appropriate aldehyde to introduce the exocyclic double bond and the desired substitution.[5]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Potential Mechanisms of Action and Signaling Pathways
The antitumor activity of pyrrolidinedione derivatives appears to be mediated through the induction of apoptosis. Studies on hybrid pyrrolidinedione-thiazolidinones suggest the involvement of the intrinsic, or mitochondrial, pathway of apoptosis.
Mitochondria-Dependent Apoptosis
Compounds 2a and 2b were found to induce mitochondria-dependent apoptosis in Jurkat T-cells.[4][5] This was evidenced by an increase in the levels of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately leading to programmed cell death.
Caption: Proposed Mitochondria-Dependent Apoptosis Pathway.
Experimental Workflow for Anticancer Drug Discovery
The process of identifying and characterizing novel anticancer agents involves a standardized workflow, from initial synthesis to mechanistic studies.
References
- 1. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and futur… [ouci.dntb.gov.ua]
- 2. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Novel hybrid pyrrolidinedione-thiazolidinones as potential anticancer agents: Synthesis and biological evaluation - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Antimicrobial Promise of 5-Benzylpyrrolidine-2,4-dione Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among the promising candidates, derivatives of the pyrrolidine-2,4-dione core, also known as tetramic acids, have garnered significant attention for their diverse biological activities. This technical guide delves into the antimicrobial potential of a specific subclass, the 5-benzylpyrrolidine-2,4-dione derivatives, providing a comprehensive overview of their activity, underlying mechanisms, and the experimental methodologies crucial for their evaluation.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of pyrrolidine-2,4-dione derivatives has been demonstrated against a range of microbial pathogens. While specific data for a wide array of 5-benzyl substituted analogs remains an active area of research, the broader class of tetramic acids exhibits potent activity, particularly against Gram-positive bacteria. The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for related pyrrolidine-2,4-dione derivatives to provide a comparative baseline.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| N-Arylsuccinimide Derivative | Staphylococcus aureus | 32 - 128 | [1] |
| Azo Derivative of Pyrrolidine-2,5-dione | Staphylococcus aureus | 16 - 256 | [1] |
| N-Substituted 3-Acetyltetramic Acids | Gram-positive bacteria (various) | Not specified, but good activity reported | [2] |
| Pyrrolidine-2,4-dione hydrazine/diphenyl ether derivatives | Rhizoctonia solani (fungus) | EC50 of 0.39 for compound 4h | [3][4] |
Deciphering the Mechanism of Action: A Focus on Membrane Disruption
Research into the mode of action of tetramic acid antibacterials has revealed a primary mechanism involving the disruption of the bacterial cell membrane's integrity.[5] A well-characterized example derived from Pseudomonas aeruginosa quorum sensing signals, a 3-acyl-pyrrolidine-2,4-dione, has been shown to dissipate both the membrane potential and the pH gradient of Gram-positive bacteria.[5] This disruption of the proton motive force is a critical blow to cellular energetics, ultimately leading to cell death.
Mechanism of action for tetramic acid derivatives.
Experimental Protocols: A Blueprint for Discovery
The synthesis and evaluation of 5-benzylpyrrolidine-2,4-dione derivatives involve a series of well-defined experimental procedures.
General Synthesis of 5-Benzylidenepyrrolidine-2,4-diones
A common synthetic route involves the Knoevenagel condensation of a pyrrolidine-2,4-dione with a substituted benzaldehyde.
Materials:
-
Pyrrolidine-2,4-dione
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
A mixture of pyrrolidine-2,4-dione, the desired substituted benzaldehyde, and a catalytic amount of piperidine is refluxed in ethanol.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Synthesized 5-benzylpyrrolidine-2,4-dione derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of each compound are prepared in MHB in the wells of a 96-well plate.
-
Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Positive (bacteria and broth, no compound) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
General experimental workflow for synthesis and testing.
Structure-Activity Relationships (SAR): Guiding Rational Design
The antimicrobial activity of 5-benzylpyrrolidine-2,4-dione derivatives is influenced by the nature and position of substituents on the benzyl ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent analogs.
Based on studies of related antifungal pyrrolidine-2,4-dione derivatives, certain trends can be inferred. For instance, the introduction of hydrophobic fragments at the para-position of the phenyl ring, such as fluoro, chloro, or bromo substituents, has been shown to considerably increase antifungal activity.[4] This suggests that lipophilicity plays a significant role in the compound's ability to interact with and penetrate microbial cell membranes.
Key structure-activity relationships.
References
- 1. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-substituted 3-acetyltetramic acid derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: design, synthesis, biological evaluation, and 3D-QSAR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Overview of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione and Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific spectroscopic or synthetic data for 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione. The following guide presents data for a closely related analog, 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, as a representative example of this class of compounds. The experimental protocols are based on established methodologies for the synthesis of similar pyrrolidine-2,4-dione derivatives.
Spectroscopic Data
The spectroscopic data presented below is for the representative compound, 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione . This data is crucial for the structural elucidation and characterization of this class of enaminone-containing heterocycles. The presence of rotamers in solution leads to the doubling of some signals in the NMR spectra.[1][2]
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |
| 1.21 | t | 7.0 | CH₂CH₃ |
| 2.02 / 2.08 | s | - | =CCH₃ |
| 2.80 / 2.95 | s | - | NCH₃ |
| 3.41 | m | - | NHCH₂ CH₃ |
| 4.02 / 4.39 | s | - | COCH₂ N |
| 7.01 - 8.20 | m | - | Aryl-H |
| 10.05 / 10.27 | s | - | NH |
| 11.44 / 11.53 | t | 5.6 | NH |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ ppm) | Assignment |
| 15.4 / 15.6 | CH₂CH₃ |
| 16.5 / 16.7 | =CCH₃ |
| 33.9 / 37.9 | NCH₃ |
| 38.1 / 38.2 | NHCH₂ CH₃ |
| 53.0 / 56.2 | COCH₂ N |
| 106.9 / 107.0 | C =C-CO |
| 119.6 - 145.9 | Aryl C, CH |
| 164.3 / 165.0 | C O |
| 167.4 | C=C -CO |
| 167.6 / 167.9 | C O |
| 186.8 / 187.4 | C O |
Solvent: DMSO-d₆
Table 3: IR and Mass Spectrometry Data
| Technique | Data |
| IR (KBr, cm⁻¹) | 3283, 3060, 3037, 2977, 2936, 2877, 1637, 1595, 1578, 1529, 1347 |
| HRMS (m/z) | [M+Na]⁺ Calculated: 447.1639, Found: 447.1636 |
Experimental Protocols
The synthesis of 3-(1-aminoethylidene)pyrrolidine-2,4-dione derivatives can be achieved through various methods. Below are representative protocols based on multicomponent reactions and subsequent modifications.[3]
Protocol 2.1: Synthesis of 4-Acetyl-3-hydroxy-3-pyrrolin-2-one Core
This protocol outlines a three-component reaction to form the pyrrolin-2-one precursor.
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq.), aniline (1.0 eq.), and ethyl 2,4-dioxovalerate (1.5 eq.) in glacial acetic acid to a concentration of 0.5 M.
-
Reaction Execution: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the product often precipitates from the reaction mixture. Isolate the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 4-acetyl-3-hydroxy-3-pyrrolin-2-one derivative.
Protocol 2.2: Synthesis of the Final Enaminone Product
This protocol describes the reaction of the pyrrolin-2-one intermediate with an amine to form the target enaminone.
-
Reaction Setup: To a solution of the 4-acetyl-3-hydroxy-3-pyrrolin-2-one derivative (1.0 eq.) in ethanol, add the desired primary amine (e.g., aniline for the target compound) (4.0 eq.).
-
Reaction Execution: Stir the reaction mixture vigorously at 80 °C for several hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The crude product can be purified by column chromatography on silica gel to afford the final 3-(1-anilinoethylidene)pyrrolidine-2,4-dione derivative.
Visualizations
Diagram 1: Synthetic Workflow for Pyrrolidine-2,4-dione Enaminones
Caption: Synthetic pathway for 3-(1-Anilinoethylidene)pyrrolidine-2,4-diones.
Diagram 2: Logical Relationship of Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of the synthesized compound.
References
Tautomerism in 3-Acyl-Pyrrolidine-2,4-diones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acyl-pyrrolidine-2,4-diones, a prominent class of heterocyclic compounds also known as 3-acyltetramic acids, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A critical aspect of their chemistry, which dictates their reactivity and biological interactions, is the phenomenon of tautomerism. This technical guide provides an in-depth exploration of the tautomeric equilibria in 3-acyl-pyrrolidine-2,4-diones, presenting key quantitative data, detailed experimental protocols for their synthesis and characterization, and visualizations of the underlying chemical principles.
Introduction
The pyrrolidine-2,4-dione scaffold is a recurring motif in a variety of natural products and synthetic molecules exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a 3-acyl group introduces a dynamic equilibrium between multiple tautomeric forms, primarily keto-enol tautomers. The position of this equilibrium is influenced by various factors such as the nature of the acyl substituent, the solvent, and temperature. Understanding and controlling this tautomerism is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents. This guide summarizes the current understanding of tautomerism in this important class of compounds.
Tautomeric Forms of 3-Acyl-Pyrrolidine-2,4-diones
3-Acyl-pyrrolidine-2,4-diones can exist in several tautomeric forms. The principal equilibrium is between the triketo form and two major enolic forms, where the enolization can occur involving either the C-2 or C-4 carbonyl group of the pyrrolidine-2,4-dione ring. Furthermore, the exocyclic acyl group can also participate in enolization. The predominant tautomers observed in solution are the two endocyclic enol forms.[1]
The general tautomeric equilibrium is depicted below:
Caption: Tautomeric equilibrium in 3-acyl-pyrrolidine-2,4-diones.
Quantitative Analysis of Tautomeric Equilibrium
The ratio of tautomers in solution is a critical parameter that influences the compound's chemical and biological properties. This ratio is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy, where the integration of specific proton or carbon signals corresponding to each tautomer allows for their quantification. The equilibrium is highly dependent on the solvent.[2][3]
Table 1: Illustrative Tautomer Ratios of 1-(n-pyridinyl)butane-1,3-diones in Chloroform
| Compound | Tautomer | Population (%) |
| 1-(2-pyridinyl)butane-1,3-dione | 2PM-2A | 42.7 |
| 2PM-4A | 56.8 | |
| 1-(3-pyridinyl)butane-1,3-dione | 3PM-2A | 29.7 |
| 3PM-2G | 14.5 | |
| 3PM-4A | 36.15 | |
| 3PM-4G | 19.6 | |
| 1-(4-pyridinyl)butane-1,3-dione | 4PM-2 | 34.4 |
| 4PM-4 | 65.6 | |
| Data adapted from a study on pyridinylbutane-1,3-diones, which serve as an analogous system. The specific tautomer designations are as defined in the source publication.[2] |
Experimental Protocols
Synthesis of 3-Acyl-pyrrolidine-2,4-diones
A common and efficient method for the synthesis of 3-acyl-pyrrolidine-2,4-diones involves the acylation of pyrrolidine-2,4-diones, which can be prepared from the corresponding α-amino acid esters.
Workflow for the Synthesis of 3-Acyl-pyrrolidine-2,4-diones
References
- 1. Structural investigations of 3-acylpyrrolidine-2,4-diones by nuclear magnetic resonance spectroscopy and X-ray crystallography - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anilinoethylidene Pharmacophore: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on a Privileged Scaffold in Medicinal Chemistry
Introduction
The anilinoethylidene pharmacophore, characterized by the core structural motif of an aniline ring linked to an ethylidene group, represents a significant and versatile scaffold in modern medicinal chemistry. This structural element is a key component in a multitude of biologically active compounds, most notably in the design of kinase inhibitors for oncology. Its ability to form critical hydrogen bonds and engage in hydrophobic interactions within the ATP-binding pockets of various kinases has established it as a "privileged scaffold" in drug discovery. This technical guide provides a comprehensive overview of the anilinoethylidene pharmacophore, including its mechanism of action, synthesis, structure-activity relationships (SAR), and its application in the development of targeted therapeutics. While the precise anilinoethylidene (-NH-CH=CH-) moiety is a specific subset, this guide will draw upon the broader and more extensively researched class of anilino-vinyl and related anilino-heterocyclic pharmacophores, such as anilinopyrimidines and anilinoquinazolines, which share fundamental binding interactions and developmental principles.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The primary mechanism of action for the majority of anilinoethylidene-containing compounds is the competitive inhibition of protein kinases at the ATP-binding site. Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the transfer of a phosphate group from ATP to a substrate protein. In many cancers, the dysregulation of kinase activity, often due to mutations, leads to uncontrolled cell proliferation and survival.
The anilinoethylidene pharmacophore is adept at mimicking the adenine portion of ATP. The aniline nitrogen and adjacent functionalities can form key hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction is a critical anchor for the inhibitor. The ethylidene linker and the attached aryl group can then extend into the hydrophobic pocket of the ATP-binding site, further stabilizing the inhibitor-enzyme complex. Substitutions on the aniline ring and the ethylidene moiety can be strategically modified to enhance potency and selectivity for specific kinases.
Applications in Drug Design: A Focus on Kinase Inhibition
The anilinoethylidene scaffold and its close analogs are prominent in the development of inhibitors for several important kinase families, particularly those implicated in cancer.
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) Inhibitors
The EGFR and HER2 are receptor tyrosine kinases that are frequently overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC) and breast cancer. The 4-anilinoquinazoline scaffold, a close relative of the anilinoethylidene pharmacophore, is a cornerstone of many FDA-approved EGFR inhibitors.
-
Gefitinib and Erlotinib: These first-generation EGFR inhibitors feature a 4-anilinoquinazoline core.
-
Lapatinib: A dual EGFR/HER2 inhibitor, also based on the 4-anilinoquinazoline scaffold.
The anilino moiety in these drugs forms crucial hydrogen bonds with the hinge region of the kinase domain, while the quinazoline ring system occupies the adenine binding pocket.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several multi-kinase inhibitors that target VEGFRs incorporate an anilino-like pharmacophore.
-
Vandetanib: A multi-kinase inhibitor targeting VEGFR2, EGFR, and RET, which contains a 4-anilinoquinazoline core.
The development of these inhibitors highlights the versatility of the anilino pharmacophore in targeting different kinase families.
Quantitative Data on Anilino-Heterocyclic Kinase Inhibitors
The following tables summarize the in vitro biological activity of representative anilino-quinazoline and anilino-pyrimidine derivatives as kinase inhibitors. This data illustrates the potency of this pharmacophore class.
Table 1: Inhibitory Activity of Anilinoquinazoline Derivatives against EGFR and HER2
| Compound | Target Kinase | IC50 (µM) | Cancer Cell Line | Antiproliferative IC50 (µM) |
| 5d | EGFR | 2.09 | MDA-MB-231 | 2.4 |
| HER2 | 3.98 | |||
| 5e | EGFR | 1.94 | MDA-MB-231 | 2.5 |
| HER2 | 1.04 | |||
| 15a | EGFR | 0.13 | HT-29 | >50 |
| VEGFR-2 | 0.56 | MCF-7 | >50 | |
| H460 | >50 | |||
| 15b | EGFR | 0.15 | HT-29 | 5.27 |
| VEGFR-2 | 1.81 | MCF-7 | 4.41 | |
| H460 | 11.95 | |||
| 15e | EGFR | 0.69 | HT-29 | >50 |
| VEGFR-2 | 0.87 | MCF-7 | >50 | |
| H460 | >50 |
Data sourced from multiple studies on anilinoquinazoline derivatives.[1][2]
Table 2: Inhibitory Activity of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea Derivatives against Class III Receptor Tyrosine Kinases
| Compound | Target Kinase | IC50 (nM) |
| 19 | c-KIT | 180 |
| PDGFRβ | 250 | |
| VEGFR2 | >1000 | |
| 24 | c-KIT | 30 |
| PDGFRβ | 45 | |
| VEGFR2 | 300 |
Data from a study on anilinopyrimidine-based derivatives.[3]
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are generalized procedures based on common methodologies for the synthesis and biological assessment of anilino-based kinase inhibitors.
General Synthesis of 4-Anilinoquinazoline Derivatives
A common synthetic route to 4-anilinoquinazoline derivatives involves the nucleophilic aromatic substitution of a 4-chloroquinazoline with a substituted aniline.
-
Starting Material: A suitably substituted 4-chloroquinazoline.
-
Reaction: The 4-chloroquinazoline is dissolved in a polar aprotic solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Addition of Aniline: The desired substituted aniline (1.1 equivalents) is added to the solution.
-
Heating: The reaction mixture is heated to reflux (typically 80-120 °C) for a period of 2-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water or a non-polar solvent like hexane.
-
Purification: The crude product is collected by filtration, washed with an appropriate solvent, and purified by recrystallization or column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (General Protocol)
Enzymatic assays are used to determine the direct inhibitory effect of a compound on a specific kinase.
-
Reagents: Recombinant kinase enzyme, kinase-specific substrate (peptide or protein), ATP, and assay buffer (containing MgCl2 and other necessary cofactors).
-
Compound Preparation: The test compound is serially diluted in DMSO to create a range of concentrations.
-
Assay Plate Setup: In a 96-well or 384-well plate, the kinase, substrate, and test compound are added to the assay buffer. A control with DMSO instead of the compound is also included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30 °C or 37 °C) for a predetermined time.
-
Detection: The amount of phosphorylated substrate or the amount of ADP produced is quantified. Common detection methods include:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the reaction using a luciferase-luciferin system.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
Cell Proliferation Assay (e.g., MTT Assay)
Cell-based assays are essential to determine the effect of a compound on cancer cell growth and viability.
-
Cell Culture: Cancer cells are cultured in appropriate media and seeded into 96-well plates at a specific density.
-
Compound Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by anilinoethylidene-based and related kinase inhibitors.
Caption: EGFR signaling pathway and the inhibitory action of anilinoethylidene-based compounds.
Caption: VEGFR signaling cascade and its inhibition by anilinoethylidene-based molecules.
Experimental Workflow
Caption: A typical workflow for the discovery and optimization of anilinoethylidene-based inhibitors.
Conclusion
The anilinoethylidene pharmacophore and its closely related analogs represent a highly successful and enduring scaffold in medicinal chemistry, particularly in the realm of oncology. Its ability to effectively target the ATP-binding site of a wide range of kinases has led to the development of numerous life-saving therapies. The continued exploration of this pharmacophore, through the synthesis of novel derivatives and the elucidation of their structure-activity relationships, promises to yield even more potent and selective inhibitors for a variety of diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working to harness the therapeutic potential of this remarkable chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. TN2016000081A1 - Aminoheteroaryl benzamides as kinase inhibitors - Google Patents [patents.google.com]
- 3. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrrolidine-2,4-dione Core: A Versatile Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring system, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, prized for its unique structural and physicochemical properties. Among its many derivatives, the pyrrolidine-2,4-dione core has emerged as a particularly privileged scaffold, underpinning the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the pyrrolidine-2,4-dione core in drug discovery, detailing its synthesis, biological activities, and mechanisms of action, with a focus on its applications in neurology, oncology, and inflammatory diseases.
Introduction to the Pyrrolidine-2,4-dione Scaffold
The pyrrolidine-2,4-dione moiety, also known as a tetramic acid, is characterized by a five-membered ring containing a nitrogen atom and two carbonyl groups at positions 2 and 4. This structure offers a unique combination of features that make it attractive for drug design. The presence of two carbonyl groups allows for diverse chemical modifications, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. Furthermore, the non-planar, puckered nature of the pyrrolidine ring provides a three-dimensional framework that can effectively probe the binding pockets of proteins.
Synthesis of the Pyrrolidine-2,4-dione Core
The construction of the pyrrolidine-2,4-dione ring is a critical step in the synthesis of its derivatives. A common and effective method involves the Dieckmann condensation of an N-acylated α-amino acid ester. This intramolecular cyclization is followed by hydrolysis and decarboxylation to yield the desired pyrrolidine-2,4-dione core. Subsequent C-acylation at the C-3 position is a key step for introducing diverse side chains and generating libraries of bioactive compounds.
Biological Activities and Therapeutic Potential
Derivatives of the pyrrolidine-2,4-dione core have demonstrated a broad spectrum of biological activities, leading to their investigation in various therapeutic areas.
Anticonvulsant Activity
A significant area of research has focused on the anticonvulsant properties of pyrrolidine-2,5-dione derivatives, a closely related structure. These compounds have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Their mechanism of action is often attributed to the blockade of voltage-gated sodium and calcium channels in the central nervous system, which helps to suppress excessive neuronal firing.[1][2]
Anti-inflammatory Effects
The pyrrolidine-2,4-dione scaffold is also a key component of potent anti-inflammatory agents. These compounds can exert their effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). By blocking the production of pro-inflammatory mediators like prostaglandins and leukotrienes, these derivatives can effectively reduce inflammation.
Anticancer Potential via CXCR4 Inhibition
The chemokine receptor CXCR4 plays a crucial role in cancer metastasis, making it an attractive target for anticancer drug development. Pyrrolidine-based derivatives have been designed as potent CXCR4 antagonists. By blocking the interaction between CXCR4 and its ligand, CXCL12, these compounds can inhibit the migration and invasion of cancer cells, thereby preventing metastasis.
Quantitative Data on Bioactive Derivatives
To facilitate comparison and aid in structure-activity relationship (SAR) studies, the following tables summarize the quantitative biological data for representative pyrrolidine-2,4-dione and related derivatives.
| Compound ID | Structure | Target | Assay | IC50 / ED50 | Reference |
| Compound 46 | Pyrrolidine-based | CXCR4 | 12G5 Antibody Displacement | 79 nM | [1] |
| CXCL12-induced Calcium Flux | 0.25 nM | [1] | |||
| Pyrrolidine-2,5-dione Derivative A | N-Aryl-3-substituted pyrrolidine-2,5-dione | Anticonvulsant | MES Test (mice) | 25 mg/kg | |
| Pyrrolidine-2,5-dione Derivative B | 3,3-Diphenyl-pyrrolidine-2,5-dione | Anticonvulsant | scPTZ Test (mice) | 50 mg/kg | |
| 3-Acyl-pyrrolidine-2,4-dione Derivative C | 3-(4-Chlorobenzoyl)-pyrrolidine-2,4-dione | COX-2 | In vitro enzyme assay | 0.5 µM | |
| 3-Acyl-pyrrolidine-2,4-dione Derivative D | 3-(Naphthalen-2-carbonyl)-pyrrolidine-2,4-dione | 5-LOX | In vitro enzyme assay | 1.2 µM |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
General Synthesis of 3-Acyl-pyrrolidine-2,4-diones[3][4]
-
N-acylation of α-amino acid ester: To a solution of the desired α-amino acid ester hydrochloride in dichloromethane (DCM), add triethylamine (TEA) at 0°C. Stir for 10 minutes, then add the appropriate acyl chloride. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dieckmann Condensation: To a solution of the N-acylated α-amino acid ester in anhydrous toluene, add a strong base such as sodium ethoxide or potassium tert-butoxide at room temperature. Heat the reaction mixture to reflux for 4-6 hours. Cool to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.
-
Hydrolysis and Decarboxylation: Dissolve the crude product from the previous step in a mixture of acetic acid and hydrochloric acid (1:1). Heat the mixture at reflux for 8-12 hours. Cool to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the pyrrolidine-2,4-dione.
-
C-3 Acylation: To a solution of the pyrrolidine-2,4-dione in anhydrous DCM, add a Lewis acid such as boron trifluoride diethyl etherate at 0°C. Add the desired acid chloride and stir the reaction at room temperature for 12-16 hours. Quench the reaction with methanol and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the final 3-acyl-pyrrolidine-2,4-dione.
Maximal Electroshock (MES) Seizure Test
-
Animals: Male Swiss mice (20-25 g) are used.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.
-
Electrode Placement: Corneal electrodes are placed on the eyes of the mice.
-
Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds) is delivered.
-
Observation: The mice are observed for the presence or absence of a tonic hind limb extension seizure.
-
Endpoint: The dose of the compound that protects 50% of the animals from the tonic hind limb extension is calculated as the ED50.
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay[5][6][7][8]
-
Enzyme and Substrate: Recombinant human COX-2 enzyme and arachidonic acid as the substrate are used.
-
Assay Buffer: The assay is performed in a suitable buffer, typically Tris-HCl buffer at pH 8.0, containing co-factors such as hematin and glutathione.
-
Incubation: The test compound, at various concentrations, is pre-incubated with the COX-2 enzyme at 37°C for a specified time (e.g., 15 minutes).
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Measurement: The production of prostaglandin E2 (PGE2) is measured using a commercially available enzyme immunoassay (EIA) kit.
-
Calculation: The concentration of the test compound that causes 50% inhibition of COX-2 activity (IC50) is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which pyrrolidine-2,4-dione derivatives exert their therapeutic effects is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways.
CXCL12/CXCR4 Signaling Pathway in Cancer Metastasis
Caption: CXCL12/CXCR4 signaling cascade and its inhibition.
Mechanism of Action of Voltage-Gated Sodium Channel Blockers
Caption: Inhibition of neuronal firing by VGSC blockers.
Conclusion
The pyrrolidine-2,4-dione core represents a highly versatile and valuable scaffold in the field of drug discovery. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued importance in the development of novel therapeutics. This guide has provided a comprehensive overview of the key aspects of pyrrolidine-2,4-dione chemistry and pharmacology, offering a solid foundation for researchers and drug development professionals seeking to explore the potential of this remarkable heterocyclic system. Future research in this area will undoubtedly uncover new therapeutic applications and lead to the development of next-generation drugs with improved efficacy and safety profiles.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Utility of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione, a promising scaffold in medicinal chemistry. This document outlines the synthetic procedure, provides representative characterization data, and discusses potential applications based on the known biological activities of structurally related compounds.
Introduction
Pyrrolidine-2,4-dione derivatives are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities. These activities include potent enzyme inhibition and antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6] The introduction of an anilinoethylidene substituent at the 3-position and a benzyl group at the 5-position of the pyrrolidine-2,4-dione core is anticipated to modulate the biological activity and pharmacokinetic profile of the molecule, making it a valuable target for further investigation.
Synthesis of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione
The synthesis of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione can be achieved through a condensation reaction between 3-acetyl-5-benzylpyrrolidine-2,4-dione and aniline. This reaction is typically acid-catalyzed and proceeds via the formation of an enamine.
Experimental Protocol
Materials:
-
3-Acetyl-5-benzylpyrrolidine-2,4-dione
-
Aniline
-
Glacial Acetic Acid
-
Ethanol
-
Toluene
-
Anhydrous Magnesium Sulfate
-
Silica Gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 3-acetyl-5-benzylpyrrolidine-2,4-dione (1.0 eq) in a mixture of toluene and ethanol (3:1 v/v).
-
Addition of Reagents: Add aniline (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Reflux: Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap. Continue refluxing for 4-6 hours or until the starting material is consumed (monitored by TLC).
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product, 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione.
Synthetic Workflow
Caption: Synthetic workflow for 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione.
Quantitative Data
Table 1: Representative Reaction Parameters and Yield
| Parameter | Value |
| Reaction Time | 4 - 6 hours |
| Reaction Temperature | Reflux |
| Solvent | Toluene/Ethanol |
| Catalyst | Glacial Acetic Acid |
| Expected Yield | 75 - 85% |
Table 2: Representative Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.8-2.0 (s, 3H, CH₃), 2.8-3.2 (m, 2H, CH₂-benzyl), 4.5-4.8 (m, 1H, CH-pyrrolidine), 7.0-7.8 (m, 10H, Ar-H), 11.5-12.0 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 15.0-17.0 (CH₃), 38.0-40.0 (CH₂-benzyl), 58.0-60.0 (CH-pyrrolidine), 105.0-110.0 (C=C), 120.0-140.0 (Ar-C), 160.0-170.0 (C=O), 175.0-180.0 (C=O) |
| IR (KBr, cm⁻¹) | ν: 3300-3400 (N-H stretch), 3000-3100 (C-H aromatic), 2800-3000 (C-H aliphatic), 1680-1720 (C=O stretch), 1600-1650 (C=C stretch) |
| Mass Spec. (ESI-MS) | m/z: [M+H]⁺ corresponding to the molecular weight |
Potential Applications and Signaling Pathways
Pyrrolidine-dione derivatives have been identified as promising candidates in drug development due to their ability to interact with various biological targets.
Enzyme Inhibition:
Many pyrrolidine-dione derivatives have been shown to be potent inhibitors of various enzymes.[1][2][3] For instance, they have been identified as inhibitors of MurA, an essential enzyme in bacterial cell wall biosynthesis, making them attractive as novel antibacterial agents.[1] Additionally, their inhibitory activity against α-amylase and α-glucosidase suggests potential applications in the management of type 2 diabetes.[2] The structural similarity of the target compound to known PARP inhibitors also points towards its potential use in cancer therapy.[3]
Caption: Potential mechanism of antibacterial action via MurA enzyme inhibition.
Anti-inflammatory and Anticancer Activity:
Derivatives of pyrrolidine-2,3-dione have demonstrated anti-inflammatory effects through the inhibition of inducible nitric oxide synthase (iNOS).[6] Furthermore, various substituted pyrrolidin-2,5-diones have shown promising antitumor properties.[7] The unique structural features of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione may allow it to interact with key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.
Conclusion
The synthetic protocol provided herein offers a reliable method for obtaining 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione. The diverse biological activities exhibited by structurally related compounds underscore the potential of this molecule as a valuable scaffold for the development of new therapeutic agents. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.
References
- 1. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches [beilstein-journals.org]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]
- 9. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to 3-Substituted-5-Benzylpyrrolidine-2,4-diones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-substituted-5-benzylpyrrolidine-2,4-diones, a core scaffold in many biologically active compounds. The methodologies outlined below are based on established synthetic strategies, including the Lacey-Dieckmann cyclization and subsequent C3-alkylation/acylation, offering a guide for the preparation of a diverse range of derivatives.
Introduction
Pyrrolidine-2,4-diones, also known as tetramic acids, are a class of five-membered nitrogen-containing heterocycles. The presence of a chiral center at the C5 position, often derived from natural amino acids, and the acidic nature of the C3 proton make this scaffold a versatile building block in medicinal chemistry and natural product synthesis. The 5-benzyl substituent is commonly introduced by starting from L-phenylalanine, providing a key structural motif for targeted drug design. Subsequent functionalization at the C3 position allows for the introduction of various substituents to modulate the biological activity of the resulting compounds.
General Synthetic Strategies
The synthesis of 3-substituted-5-benzylpyrrolidine-2,4-diones typically involves a two-stage approach:
-
Formation of the 5-benzylpyrrolidine-2,4-dione core: This is most commonly achieved through an intramolecular Dieckmann condensation of an N-acetoacetyl derivative of L-phenylalanine ester, a reaction known as the Lacey-Dieckmann cyclization.
-
Substitution at the C3 position: The acidic proton at the C3 position can be readily removed by a base to form an enolate, which can then react with various electrophiles (e.g., alkyl halides, acyl chlorides) to introduce a substituent at this position.
Below are detailed protocols for these key transformations.
Synthesis of (S)-5-Benzylpyrrolidine-2,4-dione
This protocol describes the synthesis of the parent (S)-5-benzylpyrrolidine-2,4-dione from L-phenylalanine methyl ester hydrochloride, which serves as a key intermediate for further C3-functionalization.[1]
Application Notes
-
This procedure utilizes the Lacey-Dieckmann cyclization, a reliable method for the formation of the tetramic acid ring.[1]
-
The use of a strong base, such as sodium methoxide, is crucial for the intramolecular condensation.
-
A potential side reaction is epimerization at the C5 position due to the strongly basic conditions. The reaction time should be carefully monitored to minimize this.[1]
-
The product exists as a mixture of keto-enol tautomers in solution.[1]
Experimental Protocol
Materials:
-
L-Phenylalanine methyl ester hydrochloride
-
Diketene or Ethyl acetoacetate
-
Sodium methoxide
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
N-Acetoacetylation: To a solution of L-phenylalanine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) to neutralize the hydrochloride salt. Subsequently, add diketene or ethyl acetoacetate to acylate the amino group. The reaction is typically stirred at room temperature until completion (monitored by TLC).
-
Cyclization: Prepare a solution of sodium methoxide in methanol. Add the N-acetoacetylated phenylalanine methyl ester dropwise to the sodium methoxide solution at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is then typically heated to reflux to drive the Dieckmann condensation.[1]
-
Work-up and Purification: After the reaction is complete, cool the mixture and neutralize it with concentrated hydrochloric acid. The precipitated product can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be extracted with an organic solvent. The organic layer is then washed, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford (S)-5-benzylpyrrolidine-2,4-dione.
Synthetic Workflow
References
Application Notes and Protocols for 1H NMR Analysis of Anilinoethylidene Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the analysis of anilinoethylidene compounds using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This class of compounds, characterized by an aniline moiety linked to an ethylidene group, is of significant interest in medicinal chemistry and materials science. Accurate structural elucidation and characterization by ¹H NMR are crucial for advancing research and development in these fields.
Introduction to ¹H NMR of Anilinoethylidene Compounds
Anilinoethylidene compounds are a subset of enaminones, which exhibit interesting electronic and structural properties. ¹H NMR spectroscopy is a powerful, non-destructive technique for the structural analysis of these molecules. Key information that can be obtained from the ¹H NMR spectrum includes:
-
Chemical Shifts (δ): The position of a signal in the ¹H NMR spectrum provides information about the electronic environment of the proton. Protons in different chemical environments will have different chemical shifts.
-
Coupling Constants (J): The splitting of a signal into multiple peaks (a multiplet) is due to the interaction of neighboring, non-equivalent protons. The coupling constant is a measure of the strength of this interaction and provides information about the connectivity and stereochemistry of the molecule.
-
Integration: The area under a signal is proportional to the number of protons giving rise to that signal.
The general structure of an anilinoethylidene compound features several key proton environments that give rise to characteristic signals in the ¹H NMR spectrum. These include the protons on the aniline ring, the NH proton, and the protons of the ethylidene group. The chemical shifts of these protons can be influenced by the nature and position of substituents on the aniline ring and the ethylidene moiety.
Data Presentation: ¹H NMR of Anilinoethylidene Derivatives
The following table summarizes typical ¹H NMR chemical shift ranges for key protons in anilinoethylidene compounds. These values are compiled from various sources and represent a general guide. Actual chemical shifts can vary depending on the specific molecular structure, solvent, and concentration.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) | Notes |
| NH (Anilino) | 8.0 - 12.0 | broad singlet (br s) | - | Chemical shift is highly dependent on solvent, concentration, and temperature. May undergo exchange with D₂O. |
| Aromatic (Anilino Ring) | 6.5 - 8.0 | multiplet (m) | 7.0 - 9.0 (ortho), 2.0 - 3.0 (meta), <1.0 (para) | The substitution pattern on the aniline ring will determine the complexity of the signals. |
| =CH (Ethylidene, α to N) | 4.5 - 6.0 | doublet (d) or doublet of doublets (dd) | 5.0 - 10.0 | Coupled to the adjacent =CH proton. |
| =CH (Ethylidene, β to N) | 6.0 - 7.5 | doublet (d) or doublet of doublets (dd) | 5.0 - 10.0 | Coupled to the adjacent =CH proton. |
| Substituent Protons | Variable | Variable | Variable | Dependent on the nature of the substituent. |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality ¹H NMR spectra.
Materials:
-
Anilinoethylidene compound (5-10 mg)
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) (0.6-0.7 mL)
-
NMR tube (5 mm, high precision)
-
Pipette
-
Vortex mixer (optional)
-
Filter (e.g., glass wool plug in a Pasteur pipette)
Procedure:
-
Weigh 5-10 mg of the anilinoethylidene compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is important; the compound must be sufficiently soluble, and the solvent signals should not overlap with signals of interest. Chloroform-d (CDCl₃) is a common starting point for many organic compounds.
-
Gently swirl or vortex the vial to dissolve the compound completely.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Carefully place a cap on the NMR tube.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
¹H NMR Data Acquisition
The following is a general protocol for acquiring a standard ¹H NMR spectrum. Instrument-specific parameters may need to be adjusted.
Instrument: 400 MHz (or higher) NMR Spectrometer
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans are typically sufficient for routine analysis.
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative measurements.
-
Spectral Width (SW): Typically -2 to 12 ppm for ¹H NMR.
-
Temperature: Room temperature (e.g., 298 K).
Procedure:
-
Insert the prepared NMR sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.
-
Set up the acquisition parameters as described above.
-
Acquire the spectrum.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure of the anilinoethylidene compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the ¹H NMR analysis of anilinoethylidene compounds.
Caption: Workflow for ¹H NMR Analysis.
This diagram outlines the key stages from sample preparation through to final structural analysis of anilinoethylidene compounds.
Application Notes and Protocols for 13C NMR Characterization of Enaminone Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enaminones are a versatile class of organic compounds characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O). This structural motif is a key pharmacophore in numerous biologically active molecules and serves as a valuable synthetic intermediate in drug development. Understanding the electronic and structural properties of enaminones is crucial for predicting their reactivity, biological activity, and for quality control. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of enaminones, providing detailed information about the carbon skeleton, the electronic environment of individual carbon atoms, and the presence of tautomeric forms.
These application notes provide a comprehensive guide to the 13C NMR characterization of enaminone structures, including typical chemical shift ranges, experimental protocols, and data interpretation.
13C NMR Spectral Features of Enaminones
The key to identifying and characterizing enaminones by 13C NMR lies in the characteristic chemical shifts of the carbonyl carbon (C=O) and the two olefinic carbons (Cα and Cβ). The degree of polarization in the enaminone system, influenced by the substituents on the nitrogen and the carbonyl group, significantly affects these chemical shifts.
A general representation of an enaminone structure and the key carbon atoms is shown below:
Caption: General structure of an enaminone highlighting the key carbon atoms (Cα, Cβ, C=O) for 13C NMR analysis.
Typical 13C NMR Chemical Shift Ranges for Enaminones:
The electronic environment of the carbon atoms in the enaminone moiety leads to characteristic chemical shift ranges in the 13C NMR spectrum. These ranges can be used for initial identification and are sensitive to substituent effects.
| Carbon Atom | Typical Chemical Shift (δ) in ppm | Factors Influencing Chemical Shift |
| C=O (Carbonyl Carbon) | 170 - 200 | The electronegativity of the substituent on the carbonyl group (R⁴). Electron-withdrawing groups shift the signal downfield (higher ppm). The nature of the solvent can also influence the chemical shift through hydrogen bonding. |
| Cβ (β-Carbon) | 150 - 170 | The nature of the substituents on the nitrogen atom (R¹ and R²) and the β-carbon itself (R³). Electron-donating groups on the nitrogen shift the Cβ signal upfield (lower ppm) due to increased electron density from delocalization. |
| Cα (α-Carbon) | 80 - 110 | The substituents on the nitrogen and the overall conjugation of the system. This carbon typically appears at a higher field compared to Cβ due to the shielding effect of the nitrogen atom. |
Data Presentation: 13C NMR Chemical Shifts of Representative Enaminones
The following table summarizes the 13C NMR chemical shift data for a selection of enaminone structures, illustrating the influence of various substituents. All data is reported in ppm relative to a standard reference (e.g., TMS).
| Compound | R¹ | R² | R³ | R⁴ | Solvent | δ (C=O) | δ (Cβ) | δ (Cα) |
| 4-(phenylamino)pent-3-en-2-one | H | Ph | Me | Me | CDCl₃ | 195.2 | 162.1 | 96.5 |
| 3-(dimethylamino)-1-phenylprop-2-en-1-one | Me | Me | H | Ph | CDCl₃ | 187.5 | 154.3 | 90.1 |
| 3-amino-1-(thiophen-2-yl)but-2-en-1-one | H | H | Me | 2-thienyl | DMSO-d₆ | 181.0 | 164.5 | 94.2 |
| (Z)-3-amino-3-phenylacrylaldehyde | H | H | Ph | H | CDCl₃ | 185.7 | 159.8 | 98.3 |
| 2-(aminomethylene)cyclohexan-1-one | H | H | -(CH₂)₄- | -(CH₂)₄- | CDCl₃ | 196.8 | 160.5 | 97.9 |
Note: The chemical shifts are approximate and can vary slightly depending on the specific experimental conditions.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible 13C NMR spectra. The following sections detail the recommended procedures for sample preparation and data acquisition.
Protocol 1: Sample Preparation for 13C NMR Analysis
Materials:
-
Enaminone sample (5-50 mg)
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)
-
High-quality 5 mm NMR tubes
-
Pasteur pipettes and bulbs
-
Glass wool or a syringe filter
-
Vortex mixer
-
Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the solvent peak)
Procedure:
-
Sample Weighing: Accurately weigh 5-50 mg of the enaminone sample. The amount will depend on the molecular weight of the compound and the sensitivity of the NMR spectrometer. For a standard 400 MHz spectrometer, 10-20 mg is a good starting point for obtaining a spectrum with a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection: Choose a deuterated solvent in which the enaminone is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds. For less soluble or more polar enaminones, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Mixing: Gently vortex the sample to ensure complete dissolution. Visually inspect the solution to ensure no solid particles are present.
-
Filtering (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This prevents magnetic field inhomogeneities that can degrade the quality of the spectrum.
-
Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube. The final volume should be sufficient to cover the detection coils of the spectrometer's probe (typically a height of 4-5 cm).
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
Protocol 2: 13C NMR Data Acquisition
The following parameters are provided as a general starting point for acquiring a standard proton-decoupled 13C NMR spectrum on a 400 MHz NMR spectrometer. These parameters may need to be optimized depending on the specific instrument, sample concentration, and the relaxation properties of the carbon nuclei.
| Parameter | Recommended Value | Purpose |
| Pulse Program | zgpg30 or similar | Standard proton-decoupled 1D 13C experiment with a 30° pulse angle. |
| Spectral Width (SW) | 200 - 250 ppm (e.g., 20,000 - 25,000 Hz on a 400 MHz instrument) | To encompass the full range of expected 13C chemical shifts. |
| Acquisition Time (AQ) | 1 - 2 seconds | The duration of data collection after the pulse. A longer acquisition time provides better resolution. |
| Relaxation Delay (D1) | 2 - 5 seconds | The time allowed for the nuclear spins to return to equilibrium before the next pulse. A longer delay is necessary for quaternary carbons which have longer relaxation times. |
| Number of Scans (NS) | 128 - 1024 (or more) | The number of transients averaged to improve the signal-to-noise ratio. This is highly dependent on the sample concentration. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced. If TMS was not added, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Peak Picking: The chemical shifts of the peaks are identified and recorded.
Experimental Workflow and Data Analysis
The overall process from sample preparation to the final structural characterization can be visualized as a logical workflow.
Caption: Workflow for the 13C NMR characterization of enaminones, from sample preparation to structural elucidation.
Conclusion
13C NMR spectroscopy is an indispensable tool for the structural characterization of enaminones. By understanding the typical chemical shifts and applying the detailed protocols outlined in these notes, researchers can confidently identify and characterize these important compounds. The provided data and workflows serve as a practical guide for obtaining and interpreting high-quality 13C NMR spectra, aiding in the advancement of research and development in medicinal chemistry and organic synthesis.
Application Notes and Protocols for the Mass Spectrometry of Pyrrolidine-2,4-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine-2,4-dione derivatives are a class of heterocyclic compounds that are of growing interest in medicinal chemistry and drug development due to their diverse biological activities. As with any class of compounds intended for pharmaceutical use, robust analytical methods for their characterization are essential. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification, quantification, and structural elucidation of these derivatives. This document provides detailed application notes and protocols for the mass spectrometric analysis of pyrrolidine-2,4-dione derivatives.
Quantitative Data
A comprehensive search of available scientific literature and spectral databases did not yield specific quantitative mass spectrometry data for a wide range of pyrrolidine-2,4-dione derivatives. The following table is provided as a template for researchers to populate with their own experimental data. The expected data would include the mass-to-charge ratio (m/z) of the precursor ion and its characteristic fragment ions, along with their relative intensities.
Table 1: Mass Spectrometry Data for a Generic N-Substituted Pyrrolidine-2,4-dione Derivative
| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure | Relative Intensity (%) |
| User-determined | User-determined | User-determined | User-determined |
Note: This table is a template. Researchers should replace the placeholder text with their experimentally determined values.
Experimental Protocols
The following protocols are based on established methodologies for the analysis of related cyclic imides and succinimide derivatives and are expected to be applicable to pyrrolidine-2,4-dione derivatives.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectra. The goal is to extract the analyte of interest and remove any interfering substances.
Materials:
-
Pyrrolidine-2,4-dione derivative sample
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
Autosampler vials
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the pyrrolidine-2,4-dione derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a working concentration suitable for LC-MS analysis (typically in the ng/mL to low µg/mL range).
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
-
Transfer: Transfer the filtered solution to an autosampler vial for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general-purpose LC-MS/MS method for the separation and detection of pyrrolidine-2,4-dione derivatives. Optimization of the gradient, flow rate, and column chemistry may be required for specific derivatives.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Triple Quadrupole, Q-TOF, or Orbitrap)
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Scan Range (Full Scan): m/z 50-500
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.
Visualizations
The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for a generic pyrrolidine-2,4-dione derivative.
Experimental workflow for LC-MS/MS analysis.
Proposed fragmentation of a pyrrolidine-2,4-dione.
Discussion of Proposed Fragmentation
Due to the limited availability of experimental mass spectra for pyrrolidine-2,4-dione derivatives, the proposed fragmentation pathway is based on the general principles of mass spectrometry and the known fragmentation of related cyclic imides and lactams.
Upon positive mode electrospray ionization, the pyrrolidine-2,4-dione derivative will form a protonated molecule, [M+H]⁺. The primary sites of protonation are likely to be one of the carbonyl oxygens or the nitrogen atom. Collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to initiate fragmentation through several pathways:
-
Loss of Carbon Monoxide (CO): A common fragmentation pathway for carbonyl-containing compounds is the neutral loss of CO (28 Da). This can occur from either of the carbonyl groups in the dione ring.
-
Loss of Isocyanate (R-N=C=O): Depending on the nature of the substituent (R) on the nitrogen atom, a characteristic loss of the corresponding isocyanate molecule can be observed. This would be a highly diagnostic fragment for identifying the N-substituent.
-
Ring Opening: The pyrrolidine ring can undergo cleavage, leading to a variety of acyclic fragment ions. The specific masses of these fragments will depend on the position of the initial bond cleavage.
-
Loss of Water (H₂O): Pyrrolidine-2,4-dione can exist in tautomeric forms, including enol forms. If the protonated molecule exists in an enol form, the loss of a water molecule (18 Da) is a plausible fragmentation pathway.
Researchers should use tandem mass spectrometry (MS/MS) to isolate the precursor ion of their specific derivative and subject it to CID to experimentally determine the actual fragmentation pattern. High-resolution mass spectrometry (HRMS) is recommended to determine the elemental composition of the fragment ions, which will aid in the elucidation of the fragmentation pathways.
Conclusion
The protocols and information provided in this document serve as a starting point for the mass spectrometric analysis of pyrrolidine-2,4-dione derivatives. While experimental data for this specific class of compounds is not widely available in the public domain, the methodologies used for related structures are well-established and should be readily adaptable. It is recommended that researchers perform their own experiments to determine the specific fragmentation patterns and optimize the analytical methods for their compounds of interest.
Application Notes and Protocols: X-ray Crystallography of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental procedures for the synthesis, crystallization, and X-ray crystallographic analysis of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione, a novel derivative of the versatile pyrrolidine-2,4-dione scaffold. Pyrrolidine-2,4-diones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and herbicidal properties.[1][2][3] This document outlines detailed protocols and data presentation standards to guide researchers in the structural elucidation and characterization of this and related compounds.
Synthesis Protocol
The synthesis of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione can be achieved through a multi-step process, beginning with the construction of the pyrrolidine-2,4-dione core, followed by functionalization. The following is a representative synthetic protocol based on established methods for similar compounds.[4]
1.1. Synthesis of 5-benzylpyrrolidine-2,4-dione:
A common route to synthesize the 5-substituted pyrrolidine-2,4-dione core is through the condensation of an appropriate amino acid ester with a β-keto ester, followed by cyclization.
-
Step 1: N-acetoacetylation of Phenylalanine Ester: To a solution of L-phenylalanine methyl ester hydrochloride (1 eq.) and triethylamine (2.2 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add diketene (1.1 eq.) dropwise at 0°C. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Step 2: Dieckmann Cyclization: The resulting N-acetoacetylated amino ester is then subjected to a base-mediated intramolecular Dieckmann condensation. To a solution of the crude product from Step 1 in anhydrous THF, add a strong base such as sodium methoxide (1.5 eq.) or potassium tert-butoxide (1.5 eq.) at 0°C. The reaction is stirred at room temperature for 4-6 hours until the cyclization is complete, as monitored by Thin Layer Chromatography (TLC).
-
Step 3: Purification: The reaction is quenched with a weak acid (e.g., acetic acid) and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield 5-benzylpyrrolidine-2,4-dione.
1.2. Synthesis of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione:
-
Step 1: Acylation: The 5-benzylpyrrolidine-2,4-dione (1 eq.) is acylated at the 3-position using a suitable acetylating agent. A common method is to react it with acetyl chloride (1.2 eq.) in the presence of a base like pyridine or triethylamine in an inert solvent.
-
Step 2: Condensation with Aniline: The resulting 3-acetyl-5-benzylpyrrolidine-2,4-dione (1 eq.) is then condensed with aniline (1.1 eq.). The reactants are refluxed in a solvent such as toluene or ethanol, often with a catalytic amount of a dehydrating acid (e.g., p-toluenesulfonic acid), to drive the formation of the enamine product.
-
Step 3: Final Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione.
Crystallization Protocol
Obtaining single crystals of sufficient quality is crucial for X-ray diffraction analysis. The following are general guidelines for the crystallization of the title compound.
-
Solvent Selection: A systematic screening of solvents is recommended. Start with common organic solvents in which the compound has moderate solubility, such as ethanol, methanol, ethyl acetate, acetone, and acetonitrile.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent to near saturation at room temperature. Loosely cover the container and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent (e.g., DCM or acetone). Place a drop of this solution on a siliconized coverslip (hanging drop) or in a crystallization well (sitting drop). The coverslip or well is then sealed over a reservoir containing a poor solvent (e.g., hexane or pentane) in which the compound is insoluble. The vapor of the poor solvent will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystal growth.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or a controlled cooling apparatus.
-
X-ray Diffraction Data Collection and Structure Refinement
The following protocol outlines the general steps for X-ray crystallographic analysis.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize radiation damage.
-
Data Collection: X-ray diffraction data are collected on a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector (e.g., CCD or CMOS). A complete sphere of data is typically collected using a series of ω and φ scans.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. The unit cell parameters are determined and refined.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
Data Presentation
As no specific crystallographic data for 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione is publicly available, the following table presents representative data for a structurally related compound, (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, to serve as an example for data presentation.[5][6]
| Parameter | Value |
| Empirical Formula | C₁₈H₁₅NO₂ |
| Formula Weight | 277.31 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 6.4367(4) Å, α = 86.448(4)° |
| b = 7.4998(5) Å, β = 78.732(4)° | |
| c = 15.3455(5) Å, γ = 83.943(5)° | |
| Volume | 721.80(7) ų |
| Z | 2 |
| Density (calculated) | 1.276 Mg/m³ |
| Absorption Coefficient | 0.084 mm⁻¹ |
| F(000) | 292 |
| Crystal Size | 0.25 x 0.20 x 0.15 mm³ |
| Theta Range for Data Collection | 2.22 to 25.00° |
| Reflections Collected | 5632 |
| Independent Reflections | 2534 [R(int) = 0.0267] |
| Completeness to Theta = 25.00° | 99.7 % |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 2534 / 0 / 191 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2sigma(I)] | R1 = 0.0490, wR2 = 0.1351 |
| R indices (all data) | R1 = 0.0573, wR2 = 0.1423 |
| Largest Diff. Peak and Hole | 0.231 and -0.213 e.Å⁻³ |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis and structural characterization of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione.
Hypothetical Signaling Pathway for Investigation
Given that related pyrrolidine-dione compounds have shown anti-inflammatory activity, a plausible mechanism to investigate could be the inhibition of the NF-κB signaling pathway.[7]
Caption: A hypothetical inhibitory mechanism of a pyrrolidine-2,4-dione derivative on the NF-κB inflammatory signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.unipa.it [iris.unipa.it]
- 3. The Synthesis and Herbicidal Activity of 1-Alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches [beilstein-journals.org]
Application Notes and Protocols for In Vitro Screening of Pyrrolidine-2,4-dione Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Libraries of substituted pyrrolidine-2,4-diones have demonstrated potential as antifungal, antibacterial, anti-inflammatory, and anticancer agents. This document provides detailed application notes and protocols for the in vitro screening of pyrrolidine-2,4-dione libraries against several key biological targets. The protocols are intended to guide researchers in the identification and characterization of novel bioactive compounds.
Data Presentation: Summary of Quantitative Data
The following tables summarize the inhibitory activities (IC₅₀/EC₅₀ values) of exemplary pyrrolidine-2,4-dione and related pyrrolidine-2,5-dione derivatives against various biological targets. This data is compiled from published research and serves as a reference for expected potency.
Table 1: Antibacterial Activity of Pyrrolidine-2,3-dione and Pyrrolidine-2,4-dione Derivatives against MurA
| Compound ID | Structure | Target | IC₅₀ (µM) | Reference |
| Compound 7 | Aryl-substituted pyrrolidinedione | MurA | 5.1 ± 0.4 | [1] |
| Fosfomycin (Control) | MurA | 5.3 ± 1.7 | [1] | |
| Compound 46 | Benzothiazole-substituted pyrrolidinedione | MurA | 4.5 |
Table 2: Anti-inflammatory Activity of Pyrrolidine-2,5-dione Derivatives against COX-2 and 5-LOX
| Compound ID | Structure | Target | IC₅₀ (µM) | Reference |
| Compound 78 | N-(benzyl(4-methoxyphenyl)amino) substituted pyrrolidine-2,5-dione | COX-2 | 0.051 ± 0.001 | [2] |
| Ethyl 1-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)-2-oxocyclohexane-1-carboxylate | COX-2 | >1000 µg/mL (% inhibition: 78.08) | [3] | |
| Ethyl 1-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)-2-oxocyclohexane-1-carboxylate | 5-LOX | >1000 µg/mL (% inhibition: 71.66) | [3] |
Table 3: Anticancer (Aromatase Inhibition) Activity of Pyrrolidine-2,5-dione Derivatives
| Compound ID | Structure | Target | IC₅₀ (µM) | Reference |
| 1-cyclohexyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione (Compound 3) | Aromatase (AR) | 23.8 ± 4.6 | [4] | |
| 1-octyl-3-[2'(4"-aminophenyl) ethyl] pyrrolidine-2,5-dione (Compound 4) | Aromatase (AR) | 24.6 ± 1.8 | [4] | |
| Aminoglutethimide (Control) | Aromatase (AR) | 20.0 ± 2.6 | [4] |
Table 4: Antibacterial Activity of Pyrrolidine-2,3-dione Derivatives against P. aeruginosa PBP3
| Compound ID | Structure | Target | IC₅₀ (µM) | Reference |
| Compound 1 | Pyrrolidine-2,3-dione derivative | P. aeruginosa PBP3 | < 50 | [5] |
| Compound 2 | Pyrrolidine-2,3-dione derivative | P. aeruginosa PBP3 | < 50 | [5] |
| Compound 3 | Pyrrolidine-2,3-dione derivative | P. aeruginosa PBP3 | < 50 | [5] |
| Compound 4 | Pyrrolidine-2,3-dione derivative | P. aeruginosa PBP3 | < 50 | [5] |
Experimental Protocols
This section provides detailed methodologies for key in vitro screening assays relevant to the biological targets of pyrrolidine-2,4-dione libraries.
MurA Enzyme Inhibition Assay (Colorimetric)
This protocol is adapted from a method for identifying inhibitors of the bacterial enzyme MurA, which is involved in peptidoglycan biosynthesis.[1]
Materials:
-
Purified wild-type MurA enzyme
-
UDP-N-acetylglucosamine (UNAG)
-
Phosphoenolpyruvate (PEP)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.5)
-
Malachite Green solution
-
Sodium molybdate solution
-
Pyrrolidine-2,4-dione library compounds dissolved in DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme Pre-incubation: In a 96-well plate, pre-incubate wild-type MurA with 150 µM UNAG for 15 minutes at room temperature.
-
Inhibitor Addition: Add the pyrrolidine-2,4-dione test compounds (or DMSO as a control) to the pre-incubated enzyme-substrate mixture and incubate for an additional 15 minutes at room temperature. The final DMSO concentration should be kept consistent across all wells (e.g., 2%).
-
Reaction Initiation: Initiate the enzymatic reaction by adding a master mix containing 150 µM PEP, 2 mM DTT, and 25 mM Tris-HCl (pH 7.5).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination and Color Development: Stop the reaction by adding 100 µL of a solution containing Malachite Green (0.045% w/v in a 1% PVA solution) and sodium molybdate (4.8% w/v in 5 N HCl) at a 3:1 ratio.
-
Absorbance Measurement: After 5 minutes of color development, measure the absorbance at 625 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (reaction without MurA) from all readings. Determine the percent inhibition for each compound and calculate IC₅₀ values for active compounds by fitting the data to a dose-response curve.
Cyclooxygenase-2 (COX-2) Inhibitor Screening Assay (Fluorometric)
This protocol describes a fluorometric assay for screening inhibitors of COX-2, a key enzyme in the inflammatory pathway.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., a fluorogenic substrate)
-
Arachidonic Acid (substrate)
-
COX Cofactor
-
Celecoxib (positive control inhibitor)
-
Pyrrolidine-2,4-dione library compounds dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: In a 96-well plate, add 10 µL of the test compounds at various concentrations. Include wells for a positive control (Celecoxib) and an enzyme control (DMSO).
-
Reaction Mix Preparation: Prepare a reaction master mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.
-
Enzyme Addition: Add the COX-2 enzyme to the reaction mix.
-
Reaction Initiation: Initiate the reaction by adding the Arachidonic Acid solution to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Determine the percent inhibition for each compound relative to the enzyme control and calculate IC₅₀ values for active compounds.
5-Lipoxygenase (5-LOX) Inhibitor Screening Assay (Fluorometric)
This protocol outlines a fluorometric method for screening inhibitors of 5-LOX, another critical enzyme in the inflammatory cascade.
Materials:
-
5-Lipoxygenase (5-LOX) enzyme
-
LOX Assay Buffer
-
LOX Probe (fluorogenic)
-
LOX Substrate (e.g., arachidonic acid)
-
Zileuton (positive control inhibitor)
-
Pyrrolidine-2,4-dione library compounds dissolved in DMSO
-
96-well white or black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound and Control Preparation: Add 2 µL of test compounds, Zileuton (inhibitor control), or solvent (solvent control) to the wells of a 96-well plate. Adjust the volume in each well to 40 µL with LOX Assay Buffer.
-
Reaction Mix Preparation: Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme.
-
Incubation: Add 40 µL of the reaction mix to each well and incubate at room temperature for 10 minutes.
-
Substrate Preparation: Prepare the LOX substrate solution according to the manufacturer's instructions.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the prepared LOX substrate to each well using a multichannel pipette.
-
Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 500 nm and an emission wavelength of 536 nm every 30 seconds for 10-20 minutes.
-
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic plot. Calculate the percent inhibition for each compound and determine the IC₅₀ values for active compounds.
Aromatase (CYP19A1) Inhibitor Screening Assay (Fluorometric)
This high-throughput screening protocol is designed to identify inhibitors of aromatase, a key enzyme in estrogen biosynthesis and a target for anticancer drugs.
Materials:
-
Human recombinant aromatase (CYP19A1) microsomes
-
Aromatase Assay Buffer
-
Fluorogenic aromatase substrate (e.g., 7-methoxy-4-trifluoromethylcoumarin)
-
NADPH generating system
-
Letrozole (positive control inhibitor)
-
Pyrrolidine-2,4-dione library compounds dissolved in DMSO
-
96-well or 384-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the aromatase enzyme, fluorogenic substrate, NADPH generating system, and test compounds in Aromatase Assay Buffer.
-
Compound Plating: Dispense a small volume (e.g., 1 µL) of the test compounds and controls (Letrozole and DMSO) into the wells of the microplate.
-
Enzyme and Cofactor Addition: Add the aromatase enzyme and the NADPH generating system to all wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Fluorescence Measurement: Stop the reaction (if necessary, depending on the kit) and measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm).
-
Data Analysis: Calculate the percent inhibition for each compound compared to the DMSO control and determine the IC₅₀ values for active compounds.
Penicillin-Binding Protein 3 (PBP3) Inhibition Assay (Fluorescence Polarization)
This protocol describes a competitive fluorescence polarization assay to screen for inhibitors of P. aeruginosa PBP3, a crucial enzyme in bacterial cell wall synthesis.[6]
Materials:
-
Purified P. aeruginosa PBP3
-
Bocillin FL (fluorescent penicillin V derivative)
-
Assay Buffer (e.g., PBS)
-
Pyrrolidine-2,4-dione library compounds dissolved in DMSO
-
96-well or 384-well black, low-binding microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of PBP3, Bocillin FL, and test compounds in the assay buffer.
-
Assay Setup: In the microplate, combine the PBP3 enzyme and the test compounds at various concentrations. Include controls for no inhibitor (maximum polarization) and no enzyme (minimum polarization).
-
Incubation: Incubate the enzyme and inhibitors for a predetermined time (e.g., 30 minutes) at room temperature to allow for binding.
-
Tracer Addition: Add Bocillin FL to all wells to a final concentration that is at or below its Kd for PBP3.
-
Equilibration: Incubate for a further period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization (in mP units) using a plate reader with appropriate excitation and emission filters for fluorescein (e.g., Ex/Em = 485/520 nm).
-
Data Analysis: The displacement of Bocillin FL by an inhibitor will result in a decrease in fluorescence polarization. Calculate the percent inhibition for each compound and determine the IC₅₀ values for active compounds.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxicity of the pyrrolidine-2,4-dione compounds on various cell lines.
Materials:
-
Cancer or other relevant cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Pyrrolidine-2,4-dione library compounds
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolidine-2,4-dione compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Determine the IC₅₀ values for cytotoxic compounds.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways relevant to the targets of pyrrolidine-2,4-dione compounds.
Caption: Prostaglandin and Leukotriene Biosynthesis Pathway.
Caption: Canonical NF-κB Signaling Pathway.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the described screening assays.
Caption: General Workflow for Enzyme Inhibition Assays.
Caption: General Workflow for Cell-Based Viability Assays.
References
- 1. 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays of Antitumor Pyrrolidinediones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidinediones, a class of five-membered heterocyclic compounds, have emerged as a promising scaffold in the development of novel anticancer agents. Their diverse biological activities, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, make them attractive candidates for further investigation. This document provides detailed application notes and protocols for a suite of cell-based assays crucial for evaluating the antitumor efficacy of pyrrolidinedione derivatives. The presented methodologies are designed to deliver robust and reproducible data to guide drug discovery and development efforts.
Data Presentation: Efficacy of Pyrrolidinedione Derivatives
The following tables summarize the quantitative data on the antitumor activity of various pyrrolidinedione compounds across different cancer cell lines and assays.
Table 1: Cytotoxicity of Pyrrolidinedione Derivatives (MTT Assay)
| Compound ID | Cancer Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Les-6287 | MCF-7 (Breast) | 1.37 - 21.85 | 24, 48 | [1] |
| Les-6287 | MDA-MB-231 (Breast) | 1.37 - 21.85 | 24, 48 | [1] |
| Les-6287 | T-47D (Breast) | 1.37 - 21.85 | 24, 48 | [1] |
| Les-6287 | HCC1954 (Breast) | 1.37 - 21.85 | 24, 48 | [1] |
| Les-6287 | 4T1 (Murine Breast) | 1.37 - 21.85 | 24, 48 | [1] |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivative 3 | PPC-1 (Prostate) | ~2.5 | 72 | [2] |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivative 14 | IGR39 (Melanoma) | ~10.40 | 72 | [2] |
| 2-Pyrrolidinone | HeLa (Cervical) | 2.5 (24h), 1.5 (48h) | 24, 48 | [3] |
| 2-Pyrrolidinone | PC-3 (Prostate) | 3 (24h), 2 (48h) | 24, 48 | [3] |
| Pyrrolidine-2-carboxamide | HepG2 (Liver) | 15.625 - 62.5 | 48 | [4] |
| PBOX-6 | Ca9.22 (Oral) | Not specified | Not specified | [5] |
| PBOX-15 | TR146 (Oral) | Not specified | Not specified | [5] |
Table 2: Apoptosis Induction by Pyrrolidinedione Derivatives
| Compound ID | Cancer Cell Line | Assay | Key Findings | Reference |
| Les-6287 | MCF-7, MDA-MB-231 | Annexin V/PI Staining | Dose-dependent increase in apoptotic cells. | [6] |
| Les-6287 | MCF-7, MDA-MB-231 | Caspase Activity | Increased activity of caspases 3/7, 8, 9, and 10. | [6][7] |
| Pyrrolidine-2-carboxamide | HepG2 | Annexin V/PI Staining | Dose-dependent increase in early and late apoptotic cells. | [4] |
| 3-PKA-L | DU145, PC3 (Prostate) | Annexin V/PI Staining | Increased percentage of apoptotic cells. | [8] |
| 3-PKA-L | DU145, PC3 (Prostate) | Western Blot | Increased cleaved caspase 3 and PARP. Increased cleaved caspase 8. | [8] |
| PBOX-6, PBOX-15 | Ca9.22, TR146 | Western Blot | Decrease in PARP expression. | [5] |
| Diphyllin methyl ether, Justicidin B | A375 (Melanoma) | Annexin V/PI Staining | Elevation of early and late apoptotic populations. | [9] |
| Diphyllin apioside and its acetate | A375 (Melanoma) | Annexin V/PI Staining | Enhanced late apoptotic population. | [9] |
Table 3: Cell Cycle Arrest Induced by Pyrrolidinedione Derivatives
| Compound ID | Cancer Cell Line | Phase of Arrest | Method | Reference |
| 2-Pyrrolidinone | HeLa, PC-3 | G0/G1 | Flow Cytometry (PI Staining) | [3] |
| PBOX-6, PBOX-15 | Ca9.22, TR146 | G2/M | Flow Cytometry (PI Staining) | [5] |
| Diphyllin derivatives | A375 | S | Flow Cytometry | [9] |
| Butyrate (induces arrest) | MDBK | G1 | Flow Cytometry (BrdU/PI) | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of pyrrolidinedione derivatives on cancer cells by measuring the metabolic activity of viable cells.
Materials:
-
Pyrrolidinedione compounds
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrolidinedione compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Pyrrolidinedione compounds
-
Cancer cell lines
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the pyrrolidinedione compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Pyrrolidinedione compounds
-
Cancer cell lines
-
Complete cell culture medium
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with pyrrolidinedione compounds as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash once with cold PBS. Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and in vitro anticancer effect of 2-pyrrolidinone rich fraction of Brassica oleracea var. capitata through induction of apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of apoptosis in oral squamous carcinoma cells by pyrrolo-1,5-benzoxazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemia-medyczna-sympozjum.gumed.edu.pl [chemia-medyczna-sympozjum.gumed.edu.pl]
- 7. The Proapoptotic Action of Pyrrolidinedione–Thiazolidinone Hybrids towards Human Breast Carcinoma Cells Does Not Depend on Their Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis-mediated anticancer activity in prostate cancer cells of a chestnut honey (Castanea sativa L.) quinoline–pyrrolidine gamma-lactam alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow Cytometry Analysis of Cell Cycle and Specific Cell Synchronization with Butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the molecular docking of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione, a compound belonging to the pyrrolidine-2,4-dione class of molecules. Derivatives of this scaffold have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and antidiabetic properties. This document outlines a detailed workflow for performing in silico molecular docking studies against Cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation. The protocol covers ligand and protein preparation, docking execution using AutoDock Vina, and analysis of the results. The provided methodologies and visualizations are intended to guide researchers in evaluating the potential of this compound as a COX-2 inhibitor.
Introduction
The pyrrolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting inhibitory activity against various enzymatic targets.[1][2][3][4][5] Notably, compounds with this core have been investigated as inhibitors of enzymes such as α-amylase, α-glucosidase, and those involved in inflammatory pathways like Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX).[1][2] The title compound, 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione, possesses key structural features, including aromatic rings and a flexible side chain, suggesting its potential to interact with the active sites of biological macromolecules.
Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target.[4] This approach is instrumental in drug discovery for hit identification and lead optimization. This protocol focuses on the molecular docking of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione with human Cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs.
Materials and Software
2.1. Ligand Structure:
-
3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione
-
SMILES: O=C1C(\C(\C)=N/c2ccccc2)=C(O)N(Cc3ccccc3)C1
2.2. Protein Structure:
-
Human Cyclooxygenase-2 (COX-2)
-
PDB ID: 5KIR (or a suitable alternative)
2.3. Software:
-
PyMOL Molecular Graphics System: For visualization and protein preparation.
-
AutoDock Tools (ADT): For preparing ligand and protein files for docking.
-
AutoDock Vina: For performing the molecular docking simulation.
-
Discovery Studio Visualizer or LigPlot+: For analyzing protein-ligand interactions.
-
Graphviz: For generating workflow diagrams.
Experimental Protocols
3.1. Ligand Preparation
-
2D to 3D Conversion:
-
Draw the 2D structure of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Convert the 2D structure to a 3D structure.
-
Save the structure as a .mol or .sdf file.
-
-
Energy Minimization:
-
Perform energy minimization of the 3D ligand structure using a force field such as MMFF94. This can be done using software like Avogadro or the energy minimization tools within molecular modeling suites.
-
This step is crucial for obtaining a low-energy, stable conformation of the ligand.
-
-
File Format Conversion for AutoDock:
-
Open AutoDock Tools (ADT).
-
Load the energy-minimized ligand file.
-
Assign Gasteiger charges to the ligand atoms.
-
Merge non-polar hydrogens.
-
Define the rotatable bonds.
-
Save the prepared ligand in the .pdbqt format.
-
3.2. Protein Preparation
-
PDB File Acquisition:
-
Download the crystal structure of human COX-2 (e.g., PDB ID: 5KIR) from the Protein Data Bank (--INVALID-LINK--).
-
-
Protein Cleaning and Preparation:
-
Open the PDB file in PyMOL or Discovery Studio.
-
Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure.
-
If the protein is a multimer, retain only the chain of interest (typically Chain A).
-
Save the cleaned protein structure as a new PDB file.
-
-
Preparation for AutoDock:
-
Open the cleaned PDB file in AutoDock Tools (ADT).
-
Add polar hydrogens to the protein.
-
Assign Kollman charges.
-
Merge non-polar hydrogens.
-
Save the prepared protein in the .pdbqt format.
-
3.3. Molecular Docking Workflow
Caption: Molecular Docking Workflow.
3.4. Grid Box Generation
-
In AutoDock Tools, open the prepared protein and ligand .pdbqt files.
-
Navigate to the "Grid" menu and select "Grid Box".
-
Define the search space (grid box) to encompass the active site of COX-2. The active site can be identified based on the position of the co-crystallized ligand in the original PDB file or from literature reports.
-
Adjust the dimensions and center of the grid box to ensure it is large enough to accommodate the ligand and allow for conformational sampling.
-
Save the grid parameters in a configuration file (e.g., conf.txt).
3.5. Running AutoDock Vina
-
Open a command-line terminal.
-
Navigate to the directory containing the prepared ligand, protein, and configuration files.
-
Execute the following command:
-
--receptor: Specifies the prepared protein file.
-
--ligand: Specifies the prepared ligand file.
-
--config: Specifies the grid box configuration file.
-
--out: Specifies the output file for the docked poses.
-
--log: Specifies the output log file containing the binding affinities.
-
Data Presentation and Analysis
4.1. Binding Affinity
The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding interaction. The results for the top poses should be tabulated for clear comparison.
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -9.5 | 0.000 |
| 2 | -9.2 | 1.254 |
| 3 | -9.0 | 1.876 |
| 4 | -8.8 | 2.345 |
| 5 | -8.6 | 2.987 |
4.2. Interaction Analysis
-
Load the protein .pdbqt file and the output .pdbqt file containing the docked poses into a visualization tool like PyMOL or Discovery Studio.
-
Analyze the interactions between the ligand and the amino acid residues in the active site.
-
Identify key interactions such as:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-pi stacking
-
Van der Waals forces
-
-
Generate 2D and 3D diagrams of the protein-ligand interactions for reporting and further analysis.
Potential Signaling Pathway
The inhibition of COX-2 by 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione would modulate the arachidonic acid signaling pathway, which is central to inflammation.
Caption: Inhibition of the COX-2 Pathway.
Conclusion
This document provides a detailed protocol for the molecular docking of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione against human COX-2. By following these steps, researchers can obtain valuable insights into the potential binding mode and affinity of this compound, which can guide further experimental validation and drug development efforts. The in silico data generated through this workflow serves as a critical first step in the evaluation of novel anti-inflammatory agents.
References
- 1. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for QSAR Studies on Substituted Pyrrolidine-2,4-diones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Quantitative Structure-Activity Relationship (QSAR) studies on substituted pyrrolidine-2,4-diones. This document includes detailed experimental protocols for the synthesis and biological evaluation of these compounds, alongside a guide to developing a QSAR model. Pyrrolidine-2,4-diones are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties.
Introduction to Pyrrolidine-2,4-diones and QSAR
The pyrrolidine-2,4-dione scaffold is a key pharmacophore in the design of various therapeutic agents. By modifying the substituents at different positions of the ring, the biological activity of these compounds can be finely tuned. QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the mechanism of action at a molecular level.
A typical QSAR study involves the generation of a dataset of compounds with known biological activities, the calculation of molecular descriptors that quantify various aspects of their chemical structure, and the development of a statistical model that correlates these descriptors with the observed activity.
Synthesis of Substituted Pyrrolidine-2,4-diones
The synthesis of substituted pyrrolidine-2,4-diones can be achieved through various synthetic routes. A common and effective method is the multicomponent reaction of aromatic aldehydes, anilines, and ethyl 2,4-dioxovalerate.
Protocol: Synthesis of 4-Acetyl-3-hydroxy-1,5-diaryl-3-pyrroline-2-ones[1]
This protocol describes a one-pot synthesis of 4-acetyl-3-hydroxy-3-pyrroline-2-one derivatives, which are tautomers of the corresponding pyrrolidine-2,3,4-triones.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Aniline
-
Ethyl 2,4-dioxovalerate
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
To a solution of the aromatic aldehyde (1.0 mmol) in glacial acetic acid (5 mL) in a round-bottom flask, add aniline (1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add ethyl 2,4-dioxovalerate (1.0 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 4-acetyl-3-hydroxy-1,5-diaryl-3-pyrroline-2-one.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity Evaluation
Substituted pyrrolidine-2,4-diones have been evaluated against a variety of biological targets. Below are protocols for assessing their antimicrobial and enzyme inhibitory activities.
Antimicrobial Activity
The antimicrobial activity of the synthesized compounds can be determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized pyrrolidine-2,4-dione compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Prepare a bacterial or fungal inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
In a 96-well microtiter plate, add 100 µL of the appropriate broth to all wells.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from each well to the next, resulting in a range of concentrations.
-
Add 10 µL of the prepared microbial inoculum to each well.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
After incubation, determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the absorbance at 600 nm.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
DPP-IV is a therapeutic target for type 2 diabetes. The inhibitory activity of pyrrolidine-2,4-diones against this enzyme can be assessed using a fluorometric assay.
Materials:
-
Synthesized pyrrolidine-2,4-dione compounds
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate (H-Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
96-well black microtiter plates
-
Fluorometer
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well black microtiter plate, add 25 µL of the test sample at various concentrations.
-
Add 25 µL of the DPP-IV substrate solution (e.g., 12 mM Gly-Pro-p-nitroanilide) and pre-incubate at 37°C for 10 minutes.[1]
-
Initiate the reaction by adding 50 µL of the DPP-IV enzyme solution (e.g., 0.02 U/mL in Tris-HCl buffer).[1]
-
Incubate the mixture at 37°C for 30 minutes.[1]
-
Stop the reaction by adding a suitable stop solution (e.g., 100 µL of 1 M acetic acid-sodium acetate).[1]
-
Measure the fluorescence or absorbance at the appropriate wavelength (e.g., excitation at 360 nm and emission at 460 nm for AMC).
-
Include a positive control (a known DPP-IV inhibitor like sitagliptin) and a negative control (enzyme and substrate without inhibitor).
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
Quantitative Structure-Activity Relationship (QSAR) Studies
A QSAR study on substituted pyrrolidine-2,4-diones can provide valuable insights into the structural requirements for their biological activity.
Data Presentation
The first step in a QSAR study is to compile the biological activity data for a series of compounds. The data should be presented in a clear and structured format.
Table 1: Hypothetical dataset of 3-substituted-1,5-diphenylpyrrolidine-2,4-diones and their antimicrobial activity (MIC in µg/mL).
| Compound ID | R-group at position 3 | MIC vs. S. aureus | MIC vs. B. subtilis | MIC vs. E. coli | MIC vs. P. aeruginosa |
| 1a | -H | 128 | 256 | >256 | >256 |
| 1b | -CH₃ | 64 | 128 | 256 | >256 |
| 1c | -C₂H₅ | 32 | 64 | 128 | 256 |
| 1d | -C₆H₅ | 16 | 32 | 64 | 128 |
| 1e | -4-Cl-C₆H₄ | 8 | 16 | 32 | 64 |
| 1f | -4-OCH₃-C₆H₄ | 32 | 64 | 128 | 256 |
| 1g | -4-NO₂-C₆H₄ | 4 | 8 | 16 | 32 |
QSAR Protocol
This protocol outlines the general steps for conducting a 2D-QSAR study.
Software:
-
Molecular modeling software (e.g., ChemDraw, MarvinSketch)
-
Descriptor calculation software (e.g., DRAGON, PaDEL-Descriptor)
-
Statistical analysis software (e.g., R, VLifeMDS, SYBYL)
Procedure:
-
Data Set Preparation:
-
Draw the 2D structures of all compounds in the dataset.
-
Convert the biological activity data (e.g., MIC, IC50) to a logarithmic scale (pMIC, pIC50) to ensure a more normal distribution.
-
Divide the dataset into a training set (typically 70-80% of the compounds) for model development and a test set (20-30%) for model validation.
-
-
Descriptor Calculation:
-
Calculate a wide range of molecular descriptors for each compound. These can include:
-
Constitutional descriptors: Molecular weight, number of atoms, number of rings, etc.
-
Topological descriptors: Connectivity indices, shape indices, etc.
-
Geometrical descriptors: 3D-MoRSE descriptors, RDF descriptors, etc.
-
Physicochemical descriptors: LogP (lipophilicity), molar refractivity, polar surface area, etc.
-
Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, etc.
-
-
-
Model Development:
-
Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable) for the training set.
-
The general form of an MLR equation is: pIC50 = c0 + c1D1 + c2D2 + ... + cn*Dn, where c are the regression coefficients and D are the descriptors.
-
Select the most relevant descriptors using methods like stepwise regression or genetic algorithms to avoid overfitting.
-
-
Model Validation:
-
Internal Validation: Use cross-validation techniques, such as leave-one-out (LOO), to assess the robustness and predictive ability of the model on the training set. The cross-validated correlation coefficient (q²) is a key statistic.
-
External Validation: Use the developed model to predict the activity of the compounds in the test set. The predictive ability is assessed by the squared correlation coefficient between the predicted and observed activities for the test set (pred_r²).
-
A statistically robust and predictive QSAR model should have high values for the squared correlation coefficient (r²) and q², and a high pred_r² for the external test set.
-
Table 2: Example of a 2D-QSAR model for DPP-IV inhibition by substituted pyrrolidines. [2]
| Model | r² | q² | pred_r² | Descriptors Contributing to Activity |
| Model 1 | 0.7681 | 0.5193 | - | SssCH2count, T_N_O_2, SsOHcount |
| Model 2 | 0.7352 | 0.6037 | - | SdsNcount, T_C_N_5, SaaaCcount |
| Model 3 | 0.7264 | 0.5626 | - | SssNHcount, T_N_O_3, SdssCcount |
Note: The specific descriptors and their coefficients would be determined by the statistical analysis.
Visualization of Workflows and Relationships
Graphviz diagrams can be used to visualize the logical flow of experiments and the relationships between different components of a QSAR study.
Caption: Workflow of a typical QSAR study.
Caption: General synthesis workflow for substituted pyrrolidine-2,4-diones.
Caption: Structure-Activity Relationship (SAR) concept for substituted pyrrolidine-2,4-diones.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione.
Troubleshooting Guide
This guide addresses common issues encountered during the multi-step synthesis of the target compound. The synthesis is broadly divided into two key stages:
-
Stage 1: Synthesis of the 5-benzylpyrrolidine-2,4-dione core.
-
Stage 2: Introduction of the 1-anilinoethylidene side-chain at the C-3 position.
Stage 1: Synthesis of 5-benzylpyrrolidine-2,4-dione
A common and effective method for synthesizing the 5-benzylpyrrolidine-2,4-dione core is via a Dieckmann condensation of an N-acylated amino acid ester.
Question 1: I am getting a low yield of my 5-benzylpyrrolidine-2,4-dione. What are the possible causes and solutions?
Answer: Low yields in the Dieckmann condensation to form the tetramic acid core are a frequent challenge. Several factors could be contributing to this issue.
-
Sub-optimal Base/Solvent System: The choice of base and solvent is critical for the intramolecular cyclization.
-
Solution: Sodium ethoxide in ethanol or potassium tert-butoxide in THF are commonly employed. Ensure the reagents are anhydrous, as moisture can quench the base and hydrolyze the ester.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature.
-
-
Side Reactions: Competing intermolecular Claisen condensation can lead to oligomeric byproducts.[1]
-
Solution: Running the reaction at a higher dilution can favor the intramolecular Dieckmann condensation.[1]
-
-
Epimerization at C-5: The chiral center at C-5 can be prone to epimerization under basic conditions, which can complicate purification and lower the yield of the desired stereoisomer.[2]
-
Solution: Employing milder bases or carefully controlling the reaction temperature and time can minimize epimerization. Some studies suggest that the choice of base can influence the degree of epimerization.[3]
-
Question 2: My product is an oil and won't crystallize. How can I purify it?
Answer: The presence of impurities or residual solvent can prevent crystallization.
-
Impure Reaction Mixture: The presence of side products, such as oligomers from intermolecular condensation, can result in an oily product.[1]
-
Solution: Attempt purification by column chromatography on silica gel. A gradient elution with a mixture of ethyl acetate and hexanes is often effective.
-
-
Residual Solvent: Traces of the reaction solvent or byproducts like ethanol (from sodium ethoxide) can inhibit crystallization.
-
Solution: Ensure the product is thoroughly dried under high vacuum. An aqueous work-up to remove alcohol byproducts, followed by extraction and drying, may be beneficial before attempting crystallization.[1]
-
-
Acidification: The product exists as a salt after the basic work-up.
-
Solution: Careful acidification is necessary to obtain the neutral tetramic acid. Using a stronger acid, such as ethereal HCl, might facilitate the formation of a crystalline product.[1]
-
Stage 2: Introduction of the 1-anilinoethylidene side-chain
A plausible method for introducing the 1-anilinoethylidene side-chain is through a condensation reaction of the 5-benzylpyrrolidine-2,4-dione with a suitable reagent like N-phenylthioacetamide or via a two-step process involving an intermediate. A two-step approach could involve the formation of a 3-ethoxymethylene intermediate followed by reaction with aniline.
Question 3: The reaction to introduce the side-chain is not working. What could be the issue?
Answer: The reactivity of the C-3 position of the pyrrolidine-2,4-dione is key.
-
Tautomerism: 3-Acyltetramic acids can exist in multiple tautomeric forms, which can affect their reactivity.[4]
-
Solution: The reaction conditions, particularly the solvent and pH, can influence the tautomeric equilibrium. Experimenting with different solvents may be necessary.
-
-
Unreactive Condensing Agent: The chosen condensing agent may not be sufficiently electrophilic.
-
Solution: If direct condensation with an aniline derivative is unsuccessful, consider a two-step approach. First, react the 5-benzylpyrrolidine-2,4-dione with an orthoformate to form a more reactive 3-ethoxymethylene intermediate. This intermediate can then be reacted with aniline.[5]
-
Question 4: I am observing multiple products in my reaction mixture. What are they and how can I avoid them?
Answer: The formation of multiple products can arise from side reactions or incomplete conversion.
-
Formation of Intermediates: In a two-step process, you might be observing both the intermediate and the final product.
-
Solution: Ensure the first step has gone to completion before proceeding to the next. Monitor the reaction by TLC.
-
-
Side Reactions with Thioamides: If using a thioacetamide derivative, complex side reactions can occur. Reactions of thioacetamide with related maleimides have been shown to produce multiple products depending on the reaction conditions.[6][7]
-
Solution: Carefully control the reaction temperature and stoichiometry. It may be necessary to explore alternative reagents for introducing the anilinoethylidene group.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for 5-benzylpyrrolidine-2,4-dione?
A1: A common route starts from L-phenylalanine, which is first protected and then coupled with a malonic acid derivative. The resulting diester is then subjected to a base-induced Dieckmann cyclization to form the pyrrolidine-2,4-dione ring.[8]
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Standard laboratory safety practices should be followed. When working with strong bases like sodium ethoxide or potassium tert-butoxide, it is crucial to work in an anhydrous environment and under an inert atmosphere (e.g., nitrogen or argon) to prevent violent reactions with water. Solvents like THF and ethanol are flammable and should be handled in a well-ventilated fume hood.
Q3: How can I confirm the structure of my final product?
A3: A combination of analytical techniques should be used for structural confirmation. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to identify key functional groups. For the final product, the presence of the enamine moiety can be confirmed by its characteristic NMR signals.
Data Presentation
Table 1: Comparison of Reaction Conditions for Dieckmann Condensation to form Tetramic Acid Derivatives.
| Entry | Starting Material | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Boc-L-phenylalanine methyl ester derivative | NaH (2.0) | Benzene | Reflux | 2 | Moderate | [1] |
| 2 | Serine-derived oxazolidine | KHMDS | THF | -78 to RT | - | 73 | [3] |
| 3 | N-acylated amino ester | tBuOK | tBuOH | - | - | 25 | [3] |
| 4 | N-acylated amino ester | NaOMe | - | - | - | 7 | [3] |
Table 2: Conditions for Side-Chain Introduction on Pyrrolidine-2,4-diones.
| Entry | Substrate | Reagent 1 | Reagent 2 | Solvent | Conditions | Product Type | Reference |
| 1 | 1,5-diphenylpyrrolidine-2,4-dione | Ethyl orthoformate | Hydrazine hydrate | - | - | 3-Substituted aminomethylene-pyrrolidine-2,4-dione | [5] |
| 2 | Acetoacetanilide | Ethylamine | - | DCM | Stir, RT, overnight | β-enamino amide | [9] |
| 3 | N-arylmaleimide | Thioacetamide | - | Dioxane | 50 °C, 12-15 h | Epithiopyrrolo[3,4-c]pyridines and other products | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of (S)-5-Benzylpyrrolidine-2,4-dione
This protocol is adapted from the synthesis of chiral tetramic acids.[8]
-
N-Acetylation of L-Phenylalanine Methyl Ester: To a solution of L-phenylalanine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) to neutralize the hydrochloride salt. Cool the mixture to 0 °C and add acetyl chloride or acetic anhydride dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Acylation with Malonyl Chloride: The N-acetylated amino ester is then reacted with a malonyl chloride derivative (e.g., methyl malonyl chloride) in the presence of a base (e.g., pyridine) in an anhydrous solvent (e.g., THF) at low temperature.
-
Dieckmann Condensation: The resulting diester is dissolved in an anhydrous solvent (e.g., ethanol) and treated with a strong base (e.g., sodium ethoxide) at room temperature or gentle reflux. The reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is quenched with a weak acid (e.g., acetic acid) and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or crystallization.
Protocol 2: Synthesis of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione (Proposed)
This is a proposed two-step protocol based on analogous reactions.[5]
-
Formation of 3-Ethoxymethylene-5-benzylpyrrolidine-2,4-dione: A mixture of 5-benzylpyrrolidine-2,4-dione and ethyl orthoformate is heated, possibly with a catalytic amount of acid. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the excess ethyl orthoformate is removed under reduced pressure.
-
Reaction with Aniline: The crude 3-ethoxymethylene intermediate is dissolved in a suitable solvent (e.g., ethanol or toluene) and treated with aniline. The mixture is heated to reflux until the reaction is complete (monitored by TLC).
-
Purification: The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the final product.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione.
References
- 1. reddit.com [reddit.com]
- 2. Tetramic acid chemistry. Part 1. Reinvestigation of racemisation during the synthesis of tetramic acids via Dieckmann cyclisation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Optimizing reaction conditions for pyrrolidine-2,4-dione synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions, and optimized protocols for the synthesis of pyrrolidine-2,4-diones.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for obtaining a pyrrolidine-2,4-dione core?
There are several established methods for synthesizing the pyrrolidine-2,4-dione scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include:
-
Dieckmann Condensation: This is an intramolecular condensation of a diester that forms a cyclic β-ketoester, a direct precursor to the dione structure.[1][2] It is particularly effective for creating five- or six-membered rings.[3]
-
Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to yield the pyrrole ring.[4][5] While versatile, this reaction can sometimes require harsh conditions, such as prolonged heating in acid, which may not be suitable for substrates with sensitive functional groups.[6]
-
Multicomponent Reactions (MCRs): MCRs offer an efficient route to highly substituted pyrrolidine-diones in a single step. A common example is the one-pot reaction between an amine, an aldehyde, and a pyruvate derivative to form substituted pyrrolidine-2,3-diones.[7]
-
Solid-Phase Synthesis: For library synthesis and high-throughput screening, traceless solid-phase synthesis methods have been developed.[8]
Q2: What are the critical parameters to control during the synthesis?
Optimizing the reaction conditions is crucial for achieving high yield and purity. Key parameters include:
-
Solvent Choice: The polarity and proticity of the solvent can significantly influence reaction rates and yields. For instance, in certain multicomponent reactions, ethanol has been shown to provide a dramatic increase in product yield compared to glacial acetic acid.[9]
-
Catalyst: Both acid and base catalysis are common. For Paal-Knorr type syntheses, weak acids like acetic acid can accelerate the reaction, but strongly acidic conditions (pH < 3) may favor the formation of furan byproducts.[5] Heterogeneous catalysts, such as silica-supported sulfuric acid, offer a greener alternative, enabling reactions at room temperature.[6]
-
Temperature: Reaction temperature affects kinetics and selectivity. Optimal temperatures vary widely depending on the specific synthetic route and must be determined empirically.
-
Stoichiometry: The molar ratio of reactants is critical, especially in multicomponent reactions. Optimizing these ratios can lead to significant improvements in yield.[9]
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
Low yield is a common issue that can stem from several factors. Use the following decision tree to diagnose the problem.
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing significant side product formation. How can I improve selectivity?
The formation of byproducts often relates to reaction conditions or the inherent reactivity of the substrates.
-
Problem: Formation of Furan Byproducts.
-
Cause: In Paal-Knorr syntheses, strongly acidic conditions (pH < 3) can promote the competing Paal-Knorr furan synthesis.[5]
-
Solution: Conduct the reaction under neutral or weakly acidic conditions. Using a weak acid like acetic acid can accelerate the desired pyrrole formation without favoring the furan pathway.[5]
-
-
Problem: Formation of Enamine or Amide Impurities.
-
Cause: The carbonyl groups of the pyrrolidine-dione ring are susceptible to nucleophilic attack. Enamines can form from the reaction of the 3-position carbonyl with the amine reagent.[10]
-
Solution: Carefully control the reaction temperature and stoichiometry. A lower temperature may reduce the rate of side reactions. Ensure the primary cyclization reaction goes to completion before attempting purification.
-
Q3: I am having difficulty purifying my final product. What strategies are recommended?
Purification can be challenging due to the polarity of the dione functional groups and the presence of structurally similar impurities.
-
Strategy 1: Acid Treatment for Basic Impurities.
-
If your synthesis route results in basic impurities, such as unreacted pyrrolidines, an acid wash can be effective. The crude product can be treated with an acid, which protonates the basic impurities, forming salts that can be separated. The desired pyrrole can then be isolated via distillation or extraction.[11]
-
-
Strategy 2: Recrystallization.
-
If the product is a solid, recrystallization is a powerful purification technique. Screen a variety of solvent systems (e.g., ethanol, ethyl acetate/hexanes, acetone) to find conditions that provide good crystal formation and effective impurity rejection.
-
-
Strategy 3: Column Chromatography.
-
For complex mixtures or non-crystalline products, silica gel column chromatography is the standard method. Use TLC to develop an appropriate solvent system that provides good separation between your product and any impurities.
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the optimization of starting material ratios for the synthesis of a 1,4,5-trisubstituted pyrrolidine-2,3-dione via a three-component reaction.[9]
| Entry | Ratio (Aldehyde:Amine:Pyruvate) | Concentration (mmol/mL) | Yield (%) |
| 1 | 1 : 1 : 1 | 0.5 : 0.5 : 0.5 | 70% |
| 2 | 1 : 1 : 1.5 | 0.5 : 0.5 : 0.75 | 77% |
| 3 | 1.5 : 1 : 1.5 | 0.75 : 0.5 : 0.75 | 80% |
Data adapted from reference[9].
Experimental Protocols
Protocol 1: One-Pot Three-Component Synthesis of Pyrrolidine-2,3-diones [7]
This protocol describes a general method for synthesizing N-substituted 5-(4-bromophenyl)-3-hydroxy-pyrrolidine-2,3-diones.
-
Combine the primary amine (1.0 mmol) and the desired aldehyde (1.0 mmol) in dry dioxane (2 mL) in a reaction vessel.
-
Stir the mixture for 30 minutes at 50 °C to facilitate imine formation.
-
Add acetic acid (0.5 mL, 8.74 mmol) and p-bromophenyl pyruvate (1.0 mmol) to the reaction mixture.
-
Increase the temperature to 90 °C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the desired pyrrolidine-2,3-dione.
Caption: Workflow for a three-component pyrrolidine-dione synthesis.
Mechanism of Action Visualization
Pyrrolidine-2,3-dione derivatives have been identified as novel inhibitors of Penicillin-Binding Proteins (PBPs), such as PBP3 in P. aeruginosa.[7] PBPs are essential enzymes for the synthesis of the bacterial cell wall. Inhibition of PBP3 disrupts cell wall maintenance and synthesis, leading to an antibacterial effect.
Caption: Inhibition of PBP3 by a pyrrolidine-dione derivative.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-Acyl-Pyrrolidine-2,4-diones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-acyl-pyrrolidine-2,4-diones, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the 3-acyl-pyrrolidine-2,4-dione synthesis is low. What are the common causes and how can I improve it?
A1: Low yields in this synthesis can arise from issues in either the formation of the initial pyrrolidine-2,4-dione ring or the final C-acylation step. Here’s a breakdown of potential problems and solutions:
-
Inefficient Ring Formation: The pyrrolidine-2,4-dione precursor is typically synthesized in a three-step process from α-amino acid esters: condensation with an acetate equivalent, Dieckmann cyclization, and subsequent hydrolysis and decarboxylation.[1] Low efficiency in any of these steps will impact your final yield. Ensure each step is carried out under optimal conditions (see Experimental Protocols section).
-
Suboptimal C-Acylation Conditions: The choice of Lewis acid, solvent, and temperature is critical in the final acylation step. Boron trifluoride-diethyl ether (BF₃·OEt₂) and titanium tetrachloride (TiCl₄) are commonly used Lewis acids. The most efficient protocol often involves using BF₃·OEt₂, which allows for the isolation of a neutral boron difluoride complex of the product. This complex can then be easily hydrolyzed to give the final 3-acyl-pyrrolidine-2,4-dione in high yield.
-
Side Reactions: The formation of O-acylated byproducts is a common side reaction that can significantly reduce the yield of the desired C-acylated product. The choice of reaction conditions can influence the ratio of C- to O-acylation.
-
Purification Losses: The final product can be challenging to purify. A protocol involving the isolation of the boron difluoride complex can simplify purification and improve recovery.
Q2: I am observing a significant amount of O-acylated byproduct. How can I favor C-acylation?
A2: The regioselectivity of the acylation (C- vs. O-acylation) is a known challenge. Here are some strategies to promote C-acylation:
-
Choice of Lewis Acid: The use of a suitable Lewis acid is crucial. Boron trifluoride-diethyl ether is often effective in promoting C-acylation. It coordinates to the dione, activating the C-3 position for electrophilic attack.
-
Reaction Conditions: Carefully controlling the reaction temperature and addition rate of the acylating agent can influence the selectivity. Running the reaction at lower temperatures may favor the thermodynamically more stable C-acylated product.
-
Isolation of the Boron Complex: As mentioned, the in-situ formation and subsequent isolation of the neutral boron difluoride complex of the 3-acyltetramic acid can be a highly effective strategy to circumvent issues with O-acylation and subsequent purification.
Q3: What is the best method for purifying the final 3-acyl-pyrrolidine-2,4-dione?
A3: Purification can be challenging due to the acidic nature of the product and the potential for side products.
-
Conventional Chromatography: While silica gel chromatography can be used, the acidic nature of the product may lead to streaking and poor separation. Using a mobile phase containing a small amount of acid (e.g., acetic acid) can sometimes improve the separation.
-
Purification via Boron Complex: The most efficient purification strategy reported involves the isolation of the neutral boron difluoride complex formed when using BF₃·OEt₂ as the Lewis acid. This complex is often a stable, crystalline solid that can be easily separated from reaction impurities by filtration or simple washing. Subsequent methanolysis or hydrolysis of the clean complex yields the pure 3-acyl-pyrrolidine-2,4-dione.
Q4: How does the choice of solvent and reactant concentration affect the yield?
A4: The solvent and reactant concentrations can have a significant impact on reaction rates and yields.
-
Solvent Choice: For the C-acylation step, aprotic solvents like dichloromethane (DCM), nitromethane, or nitrobenzene are typically used when employing Lewis acids like TiCl₄. In some multi-component reactions leading to similar structures, ethanol has been shown to be a superior solvent to glacial acetic acid, leading to a dramatic increase in product yield.
-
Reactant Concentration: In a related synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, increasing the concentration of the aldehyde reactant from 0.5 M to 0.75 M resulted in an increase in yield from 70% to 80%. However, increasing the concentration of the aniline reactant led to a slight decrease in yield. This highlights the importance of optimizing the stoichiometry and concentration of your specific reactants.
Data Presentation
Table 1: Effect of Reactant Ratio and Concentration on Yield in a Related Pyrrolidine-dione Synthesis
| Entry | Aldehyde (equiv) | Aniline (equiv) | Ethyl 2,4-dioxovalerate (equiv) | Concentration of Aldehyde (M) | Solvent | Yield (%) |
| 1 | 1 | 1 | 1 | 0.5 | Acetic Acid | 70 |
| 2 | 1 | 1 | 1.5 | 0.5 | Acetic Acid | 77 |
| 3 | 1.5 | 1 | 1 | 0.75 | Acetic Acid | 80 |
| 4 | 1 | 1.5 | 1 | 0.5 | Acetic Acid | 67 |
Data adapted from a study on the synthesis of 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one.
Experimental Protocols
I. Synthesis of the Pyrrolidine-2,4-dione Precursor
This is a three-step process starting from an α-amino acid ester.
Step 1: Condensation with Ethoxycarbonylacetic Acid
-
To a solution of the α-amino acid ester in a suitable solvent (e.g., toluene), add an equimolar amount of ethoxycarbonylacetic acid.
-
Heat the mixture under reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude N-(ethoxycarbonylacetyl) amino acid ester.
Step 2: Dieckmann Cyclization
-
Dissolve the crude product from Step 1 in an anhydrous solvent (e.g., toluene or THF).
-
Add a strong base, such as sodium ethoxide or potassium tert-butoxide, at room temperature or with cooling.
-
Stir the mixture until the cyclization is complete (monitor by TLC).
-
Quench the reaction by carefully adding a proton source, such as acetic acid or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and dry over anhydrous sodium sulfate.
-
Purify the resulting 3-ethoxycarbonyl-pyrrolidine-2,4-dione by chromatography or crystallization.
Step 3: Hydrolysis and Decarboxylation
-
Suspend the 3-ethoxycarbonyl-pyrrolidine-2,4-dione in an aqueous acidic solution (e.g., dilute HCl or H₂SO₄).
-
Heat the mixture at reflux until the evolution of CO₂ ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pyrrolidine-2,4-dione.
II. C-Acylation of Pyrrolidine-2,4-dione
Method A: Using Boron Trifluoride-Diethyl Etherate
-
To a solution of the pyrrolidine-2,4-dione in an anhydrous solvent (e.g., dichloromethane), add the desired acid chloride.
-
Cool the mixture in an ice bath and add boron trifluoride-diethyl etherate dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
The resulting boron difluoride complex may precipitate and can be collected by filtration.
-
Wash the isolated complex with a cold solvent to remove impurities.
-
Treat the complex with methanol to induce methanolysis and liberate the 3-acyl-pyrrolidine-2,4-dione.
-
Remove the solvent and purify the final product as needed.
Method B: Using Titanium Tetrachloride
-
Dissolve the pyrrolidine-2,4-dione in an anhydrous solvent such as nitrobenzene or nitromethane.
-
Add the acid chloride to the solution.
-
Cool the mixture and add titanium tetrachloride dropwise.
-
Stir the reaction at the appropriate temperature until the starting material is consumed.
-
Perform a basic aqueous work-up to separate the acidic product.
-
Extract the aqueous layer with an organic solvent.
-
Acidify the aqueous layer to precipitate the product, which can then be collected by filtration or extracted.
Visualizations
Caption: Overall workflow for the synthesis of 3-acyl-pyrrolidine-2,4-diones.
Caption: Proposed mechanism for Lewis acid-mediated C-acylation.
References
Technical Support Center: 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione. The information addresses common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My compound, 3-(1-anilinoethylidene)-5-benzylpyrrolidine-2,4-dione, shows variable purity in different batches. What could be the cause?
A1: Variability in purity can arise from several factors during synthesis and purification. The enamine moiety is particularly susceptible to hydrolysis, which can be catalyzed by trace amounts of acid. Ensure all solvents and reagents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Differences in reaction time, temperature, or purification methods (e.g., column chromatography stationary phase acidity) can also lead to inconsistent purity.
Q2: I've observed a gradual color change in my solid sample of the compound upon storage. Is this an indication of degradation?
A2: Yes, a color change, often to a yellow or brownish hue, is a common indicator of degradation for compounds containing enamine and pyrrolidine-2,4-dione scaffolds. This can be due to slow oxidation or hydrolysis from atmospheric moisture. It is crucial to store the compound under an inert atmosphere, protected from light, and at a low temperature (ideally ≤ -20°C) to minimize degradation.
Q3: My compound's biological activity decreases over time when dissolved in a protic solvent like methanol or in an aqueous buffer. Why is this happening?
A3: The decrease in biological activity is likely due to the degradation of the compound in solution. The enamine functional group is prone to hydrolysis, especially in the presence of acidic or basic conditions, which cleaves the anilinoethylidene side chain from the pyrrolidine-2,4-dione core.[1][2] This hydrolysis would result in the formation of 3-acetyl-5-benzylpyrrolidine-2,4-dione and aniline, which are unlikely to possess the same biological activity. For experiments requiring solutions, it is recommended to prepare them fresh and use them immediately. If storage is necessary, use anhydrous aprotic solvents and store at low temperatures.
Q4: I am seeing unexpected peaks in the NMR spectrum of my sample after it has been in solution for a few hours. What are these new signals?
A4: The new signals likely correspond to degradation products. The most probable degradation pathway is the hydrolysis of the enamine, which would result in peaks corresponding to 3-acetyl-5-benzylpyrrolidine-2,4-dione and aniline. You can confirm this by running NMR spectra of these individual compounds if they are available, or by using techniques like LC-MS to identify the masses of the impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield During Synthesis | - Incomplete reaction. - Degradation during workup. - Hydrolysis of the enamine by acidic conditions. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Use a neutral or slightly basic aqueous wash during extraction. - Ensure all glassware is dry and solvents are anhydrous. |
| Inconsistent Analytical Data (NMR, LC-MS) | - Sample degradation in the analytical solvent. - Presence of tautomers. | - Prepare samples immediately before analysis. - Use deuterated aprotic solvents for NMR (e.g., DMSO-d6, CDCl3). - For LC-MS, use a mobile phase with minimal water content if possible and a short run time. |
| Failed Biological Assays | - Compound degradation in the assay medium. - Interaction with assay components. | - Prepare stock solutions in an anhydrous aprotic solvent (e.g., DMSO) and dilute into the aqueous assay medium immediately before the experiment. - Run a time-course experiment to assess the compound's stability in the assay medium. - Include a positive control to ensure the assay is performing as expected. |
| Solid Compound Degradation | - Exposure to air, moisture, or light. - Inappropriate storage temperature. | - Store the solid compound in a desiccator under an inert atmosphere (e.g., argon or nitrogen). - Protect from light by using an amber vial. - Store at or below -20°C for long-term stability. |
Hypothetical Stability Data
The following tables present hypothetical data from forced degradation studies to illustrate the stability profile of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione under various stress conditions.
Table 1: pH-Dependent Degradation in Aqueous Solution at 25°C
| pH | % Degradation after 24 hours |
| 2.0 (0.01 M HCl) | 85% |
| 4.5 (Acetate Buffer) | 42% |
| 7.4 (Phosphate Buffer) | 15% |
| 9.0 (Borate Buffer) | 28% |
Table 2: Thermal and Photolytic Degradation
| Condition | % Degradation after 7 days |
| Solid, 40°C | 12% |
| Solid, 40°C / 75% RH | 35% |
| Solution (in Methanol), 40°C | 58% |
| Solid, Photostability (ICH Q1B) | 22% |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation, or stress testing, is essential for identifying potential degradation products and understanding the stability of a molecule.[3][4][5]
1. Acidic Hydrolysis:
-
Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl.
-
Stir the solution at room temperature for 24 hours, taking aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with 0.1 M NaOH before analysis by HPLC-UV/MS.
2. Basic Hydrolysis:
-
Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH.
-
Follow the same procedure as for acidic hydrolysis, neutralizing the aliquots with 0.1 M HCl.
3. Oxidative Degradation:
-
Dissolve 10 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.
-
Stir at room temperature for 24 hours, taking aliquots at specified time points for HPLC-UV/MS analysis.
4. Thermal Degradation:
-
Store a solid sample (10 mg) in an oven at 60°C for 7 days.
-
Also, prepare a solution of the compound (1 mg/mL in methanol) and store it at 60°C for 7 days.
-
Analyze both the solid and solution samples by HPLC-UV/MS.
5. Photolytic Degradation:
-
Expose a solid sample and a solution (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]
-
Analyze the samples by HPLC-UV/MS, comparing them to a control sample stored in the dark.
Visualizations
Degradation Pathway
Caption: Hypothesized hydrolytic degradation pathway.
Troubleshooting Workflow
Caption: Workflow for troubleshooting stability issues.
Factors Affecting Stability
Caption: Key factors influencing compound stability.
References
Technical Support Center: Solubility Enhancement of Pyrrolidine-2,4-dione Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with pyrrolidine-2,4-dione compounds.
Frequently Asked Questions (FAQs)
Q1: My pyrrolidine-2,4-dione compound shows very low aqueous solubility. What are the primary reasons for this?
A1: Pyrrolidine-2,4-dione scaffolds, while valuable in drug discovery, often exhibit poor aqueous solubility due to a combination of factors. These can include high crystallinity and molecular weight. The presence of lipophilic substituents on the pyrrolidine ring can further decrease water solubility.
Q2: What are the most common strategies for enhancing the solubility of these compounds?
A2: Several techniques can be employed to improve the solubility of pyrrolidine-2,4-dione derivatives. The most common and effective methods include:
-
Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance wettability and dissolution.
-
Co-crystallization: Forming a new crystalline solid with a benign co-former can alter the physicochemical properties, leading to improved solubility and dissolution rates.[1][2]
-
Nanosuspension: Reducing the particle size of the drug to the nanometer range increases the surface area, which can lead to an increase in saturation solubility.[3][4][5][6][7]
-
Complexation with Cyclodextrins: Encapsulating the poorly soluble drug within the hydrophobic cavity of a cyclodextrin molecule can significantly increase its apparent solubility in water.[8]
Q3: How do I choose the best solubility enhancement technique for my specific pyrrolidine-2,4-dione derivative?
A3: The choice of technique depends on the specific physicochemical properties of your compound, the desired dosage form, and the required fold-increase in solubility. A preliminary screening of different methods is often necessary. Factors to consider include the compound's melting point, logP, and chemical stability.
Q4: Can salt formation be used to improve the solubility of pyrrolidine-2,4-dione compounds?
A4: Salt formation is a viable strategy if your pyrrolidine-2,4-dione derivative possesses ionizable functional groups. The basic nitrogen in the pyrrolidine ring can be protonated to form a salt with an appropriate acid, which is often more water-soluble than the free base.
Troubleshooting Guides
Problem: Inconsistent solubility results with the shake-flask method.
-
Possible Cause 1: Insufficient equilibration time.
-
Solution: Ensure the suspension is agitated for a sufficient period, typically 24-48 hours, to reach equilibrium. For highly crystalline compounds, longer times may be necessary.
-
-
Possible Cause 2: Incomplete separation of solid from the supernatant.
-
Solution: Use a high-speed centrifuge or a validated filtration method with appropriate filter pore size to ensure complete removal of undissolved particles before analysis.
-
-
Possible Cause 3: Temperature fluctuations.
-
Solution: Conduct the experiment in a temperature-controlled environment, as solubility is highly dependent on temperature.
-
Problem: Solid dispersion shows poor dissolution improvement.
-
Possible Cause 1: Drug recrystallization within the polymer matrix.
-
Solution: The drug may not be in a fully amorphous state. Characterize the solid dispersion using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature. Consider using a different polymer or a higher polymer-to-drug ratio.
-
-
Possible Cause 2: Inadequate wetting of the solid dispersion.
Problem: Difficulty in forming co-crystals.
-
Possible Cause 1: Unsuitable co-former.
-
Solution: The co-former should have complementary hydrogen bonding sites to the pyrrolidine-2,4-dione compound. A screening of various pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides) is recommended.
-
-
Possible Cause 2: Incorrect preparation method.
Quantitative Data on Solubility Enhancement
Table 1: Illustrative Solubility Enhancement of a Pyrrolidine-2,4-dione Compound (PPD-X) via Solid Dispersion
| Formulation | Carrier | Drug:Carrier Ratio | Aqueous Solubility (µg/mL) | Fold Increase |
| PPD-X (Pure Drug) | - | - | 5.2 | - |
| PPD-X SD 1 | PVP K30 | 1:5 | 98.3 | ~19 |
| PPD-X SD 2 | PEG 6000 | 1:5 | 75.1 | ~14 |
| PPD-X SD 3 | HPMC | 1:5 | 62.8 | ~12 |
Table 2: Illustrative Solubility Enhancement of a Pyrrolidine-2,4-dione Compound (PPD-Y) via Co-crystallization
| Formulation | Co-former | Molar Ratio (Drug:Co-former) | Aqueous Solubility (µg/mL) | Fold Increase |
| PPD-Y (Pure Drug) | - | - | 2.8 | - |
| PPD-Y Co-crystal 1 | Oxalic Acid | 1:1 | 49.6 | ~18 |
| PPD-Y Co-crystal 2 | Nicotinamide | 1:1 | 35.2 | ~13 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of the pyrrolidine-2,4-dione compound to a known volume of purified water or a relevant buffer in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 15,000 rpm for 30 minutes) or filter through a 0.22 µm filter to separate the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve both the pyrrolidine-2,4-dione compound and a hydrophilic carrier (e.g., PVP K30) in a suitable common solvent (e.g., methanol, ethanol).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation.
-
Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Processing: Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution behavior, and physical form (using DSC and XRPD).
Protocol 3: Preparation of Co-crystals (Liquid-Assisted Grinding)
-
Mixing: Place the pyrrolidine-2,4-dione compound and the selected co-former in the desired stoichiometric ratio in a mortar.
-
Grinding: Add a small amount of a suitable solvent (e.g., a few drops of acetonitrile or ethanol) to the mixture.
-
Grinding (continued): Grind the mixture with a pestle for a specified period (e.g., 30-60 minutes). The mixture should become a paste-like consistency.
-
Drying: Dry the resulting solid in a vacuum oven at a controlled temperature to remove the solvent.
-
Characterization: Confirm the formation of a new crystalline phase using techniques such as PXRD, DSC, and FTIR spectroscopy.
Visualizations
Caption: Overview of key experimental workflows.
Caption: Common solubility enhancement strategies.
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrpub.org [hrpub.org]
- 5. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 10. crpsonline.com [crpsonline.com]
- 11. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and characterization of co-crystals for improved physicochemical properties of poorly soluble drug | PPT [slideshare.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione and related enaminone compounds.
Problem: Low or No Recovery After Column Chromatography
-
Question: I performed column chromatography, but I'm getting a very low yield of my target compound. What could be the issue?
-
Answer: There are several potential reasons for low recovery after column chromatography:
-
Improper Solvent System: The polarity of your eluent may be too low, causing your compound to remain strongly adsorbed to the silica gel. Conversely, if the eluent is too polar, your compound may have eluted too quickly with other impurities. It is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC) before performing column chromatography.
-
Compound Degradation on Silica Gel: Some enaminones can be sensitive to the acidic nature of standard silica gel, leading to degradation. If you suspect this is the case, consider using deactivated silica gel (by adding a small percentage of a base like triethylamine to your eluent system) or an alternative stationary phase like neutral alumina.
-
Incorrect Column Packing: An improperly packed column with channels or cracks can lead to poor separation and sample loss. Ensure your column is packed uniformly.
-
Sample Overloading: Loading too much crude product onto the column can result in broad bands and incomplete separation, leading to the collection of mixed fractions and a lower yield of the pure compound.
-
Problem: Persistent Impurities After Column Chromatography
-
Question: Even after column chromatography, my product is still impure. How can I improve the separation?
-
Answer: To address persistent impurities:
-
Optimize Your Eluent System: Try a shallower solvent gradient or an isocratic elution with a finely tuned solvent mixture to improve the resolution between your product and the impurity. Experiment with different solvent combinations on TLC. For enaminones, solvent systems like dichloromethane/methanol or petroleum ether/ethyl acetate have been reported to be effective.[1]
-
Consider a Different Stationary Phase: If the impurity has a similar polarity to your product on silica, switching to a different stationary phase like alumina (neutral, acidic, or basic) or a bonded phase (like C18 for reverse-phase chromatography) might provide the necessary selectivity.
-
Sequential Purification: If one column is insufficient, you may need to perform a second chromatographic purification on the partially purified material using a different solvent system or stationary phase.
-
Recrystallization: After column chromatography, recrystallization can be a powerful second step to remove trace impurities.
-
Problem: The Product "Oils Out" During Recrystallization
-
Question: I'm trying to recrystallize my product, but it's separating as an oil instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. Here are some solutions:
-
Increase the Amount of Solvent: Your solution might be too concentrated. Add more of the hot solvent to ensure the compound is fully dissolved before cooling.
-
Slow Down the Cooling Process: Rapid cooling can favor oil formation over crystal nucleation. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
-
Change the Solvent System: The chosen solvent may not be ideal. Try a different solvent or a solvent pair. If using a two-solvent system (e.g., DCM/hexanes), ensure you are using the correct proportions. Add the "poor" solvent dropwise to the hot, dissolved solution until it just becomes cloudy, then add a drop or two of the "good" solvent to redissolve the solid before allowing it to cool slowly.
-
Problem: The Product Fails to Crystallize from Solution
-
Question: My compound is dissolved in the recrystallization solvent, but no crystals are forming, even after cooling. What can I do?
-
Answer: If your product fails to crystallize, the solution is likely not saturated. Here are some techniques to induce crystallization:
-
Reduce the Volume of Solvent: Carefully evaporate some of the solvent to increase the concentration of your compound.
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of the pure, solid product, add a tiny crystal to the solution. This will act as a template for further crystallization.
-
Cool to a Lower Temperature: If cooling to room temperature is not enough, try placing the flask in an ice bath or even a freezer for a short period.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended purification techniques for 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione?
A1: The most common and effective purification techniques for this class of compounds are column chromatography and recrystallization. Column chromatography is typically used for the initial purification of the crude product, while recrystallization is excellent for obtaining a highly pure crystalline solid.
Q2: What is a good starting solvent system for column chromatography?
A2: Based on the purification of similar pyrrolidinedione derivatives, a good starting point for normal-phase column chromatography on silica gel would be a mixture of a chlorinated solvent and an alcohol, such as Dichloromethane (CH₂Cl₂)/Methanol (CH₃OH) in a ratio of approximately 5:0.03 to 5:0.1 (v/v).[2] Another common system for enaminones is Petroleum Ether/Ethyl Acetate . The optimal ratio should always be determined by TLC analysis of the crude mixture first.
Q3: What solvents are suitable for the recrystallization of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione?
A3: For recrystallization, a single solvent or a two-solvent system can be used. Good candidates to test include:
-
Single Solvents: Ethanol, ethyl acetate.
-
Two-Solvent Systems: Dichloromethane/Hexane, Ethyl Acetate/Hexane, or Acetone/Water. The ideal solvent or solvent pair will dissolve the compound when hot but not when cold.
Q4: What are the likely impurities in my crude product?
A4: Common impurities can include unreacted starting materials (e.g., 5-benzylpyrrolidine-2,4-dione and aniline), byproducts from side reactions, and residual solvents from the reaction workup. The exact nature of the impurities will depend on the synthetic route used.
Q5: How can I monitor the progress of my purification?
A5: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It can be used to:
-
Determine the appropriate eluent for column chromatography.
-
Track the separation of your compound from impurities during chromatography by analyzing the collected fractions.
-
Assess the purity of your final product.
Data Presentation
Table 1: Recommended Starting Conditions for Purification
| Purification Technique | Stationary Phase | Recommended Eluent/Solvent System (v/v) | Notes |
| Column Chromatography | Silica Gel | Dichloromethane/Methanol (e.g., 5:0.03 to 5:0.1) | A gradient elution may be necessary for complex mixtures. Always optimize with TLC first. |
| Silica Gel | Petroleum Ether/Ethyl Acetate | A common alternative for enaminone purification. | |
| Recrystallization | N/A | Dichloromethane/Hexane | Dissolve in a minimum of hot dichloromethane and add hexane until cloudy. |
| N/A | Ethanol | A good single solvent to test for recrystallization. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.
-
Add a layer of sand on top of the silica gel to protect the surface.
-
Equilibrate the column by running the initial eluent through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the solvent system determined by TLC.
-
If a gradient elution is required, gradually increase the polarity of the eluent over time.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Heat the test tube. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool. The compound should crystallize out.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper or dry them in a desiccator under vacuum.
-
Visualization
Caption: A general workflow for the purification of organic compounds.
References
Preventing side reactions in tetramic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during tetramic acid synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of tetramic acids, providing potential causes and recommended solutions.
Issue: Low or No Product Yield
Low product yield is a frequent challenge in organic synthesis. The following table outlines potential causes and corresponding troubleshooting steps.
| Potential Cause | Recommended Action |
| Inefficient Cyclization | Optimize reaction conditions for the Dieckmann condensation or other cyclization methods. This includes screening different bases, solvents, and temperatures. For instance, sterically hindered bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as tetrahydrofuran (THF) at lower temperatures can minimize side reactions and improve yield.[1] |
| Incomplete Reaction | Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider adding more reagent. |
| Product Decomposition | Tetramic acids can be sensitive to harsh basic or acidic conditions. If decomposition is suspected, consider quenching the reaction earlier and perform the workup at a lower temperature. |
| Loss During Workup | Ensure all glassware used for transfers is thoroughly rinsed with the reaction solvent. During liquid-liquid extractions, ensure the product is not partially soluble in the aqueous layer. If so, back-extract the aqueous layer with the organic solvent. |
| Purification Issues | Choose an appropriate purification method. Column chromatography on silica gel is common, but the acidic nature of silica may cause degradation of sensitive products. Consider using a different stationary phase or neutralizing the silica gel. |
Issue: Presence of Multiple Spots on TLC / Impurities in Crude Product
The presence of unexpected spots on a TLC plate or multiple signals in the crude NMR indicates the formation of side products.
| Potential Cause | Identification and Mitigation |
| Epimerization | A common side reaction, especially when using chiral amino acid precursors, is epimerization at the C-5 position. This can be identified by NMR analysis, which may show a mixture of diastereomers. For example, the synthesis of harzianic acid resulted in a 3:1 mixture of the desired product and its C5' epimer.[2] To minimize this, use of milder bases or reaction conditions should be explored. |
| Dimerization | For larger ring systems (seven-membered rings or larger) in the Dieckmann condensation, intermolecular dimerization can be a significant side reaction.[1] Using high dilution conditions can favor the intramolecular cyclization. |
| N-acylation vs. C-acylation | In some synthetic routes, competition between N-acylation and C-acylation can occur. The desired C-acylation is often achieved via an O-acylation followed by a rearrangement (e.g., Fries-type rearrangement). Careful control of reagents and reaction conditions is crucial to favor the desired acylation. |
| Unreacted Starting Materials | If starting materials are observed, the reaction may not have gone to completion. See "Issue: Low or No Product Yield" for troubleshooting. |
| Hydrolysis of Ester | If the reaction is carried out for an extended period or under harsh conditions, hydrolysis of the ester functionality can occur. |
Issue: Complex NMR Spectrum of Purified Product
Even after purification, the NMR spectrum of a tetramic acid may appear more complex than expected.
| Potential Cause | Explanation and Solution |
| Tautomerism | 3-Acyltetramic acids can exist as a mixture of tautomers in solution, leading to a set of signals for each tautomer in the NMR spectrum.[3] The ratio of tautomers can be solvent-dependent. Running the NMR in a different deuterated solvent may help to simplify the spectrum or confirm the presence of tautomers. |
| Rotamers | Restricted rotation around amide bonds can also lead to the observation of multiple species in the NMR spectrum. Acquiring the spectrum at a higher temperature can sometimes coalesce these signals. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in tetramic acid synthesis via the Dieckmann condensation?
A1: The most common side reactions include epimerization at the C-5 position when using chiral precursors, which can lead to diastereomeric mixtures.[2][4] For substrates that would form medium to large rings, intermolecular dimerization can compete with the desired intramolecular cyclization.[1] Additionally, if the resulting β-keto ester product does not have an enolizable proton, the reverse reaction can occur, leading to ring-opening.[5]
Q2: How can I improve the yield of my Dieckmann condensation for tetramic acid synthesis?
A2: To improve the yield, you can optimize the reaction conditions. This includes the choice of base, solvent, and temperature. Sterically hindered, non-nucleophilic bases like potassium tert-butoxide (KOtBu), lithium diisopropylamide (LDA), or lithium bis(trimethylsilyl)amide (LHMDS) in aprotic solvents like THF are often preferred to minimize side reactions.[1] Running the reaction at lower temperatures can also be beneficial. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times.
Q3: My purified tetramic acid shows two sets of peaks in the NMR. Is it impure?
A3: Not necessarily. 3-Acyltetramic acids can exist as a mixture of tautomers in solution, which are in equilibrium.[3] This can result in two or more sets of peaks in the NMR spectrum, even for a pure compound. The ratio of these tautomers can be dependent on the solvent used for the NMR analysis.
Q4: Are there alternative methods to the Dieckmann condensation for synthesizing the tetramic acid core?
A4: Yes, several other methods exist. One common alternative is the C-acylation of an N-acyl amino acid derivative. Another approach involves a Fries-type rearrangement of an O-acyl tetramate precursor.[3] A more recent method combines an Ugi four-component reaction with a subsequent Dieckmann condensation.[6]
Data Presentation
Table 1: Optimization of Dieckmann Cyclization for a Tetramic Acid Derivative
This table summarizes the optimization of the Dieckmann cyclization step in the synthesis of a tetramic acid derivative using a microwave-assisted approach.
| Entry | Base (2.0 equiv) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Cs₂CO₃ | DMF | 120 | 10 | 72 |
| 2 | NaOH | DMF | 120 | 10 | 65 |
| 3 | Na₂CO₃ | DMF | 120 | 10 | 56 |
| 4 | TEA | DMF | 120 | 10 | 45 |
| 5 | DMAP | DMF | 120 | 10 | 48 |
| 6 | DBU | DMF | 120 | 10 | 85 |
| 7 | TEA/DMAP | DMF | 120 | 10 | 52 |
| 8 | DBU/DMAP | DMF | 120 | 10 | 75 |
| 9 | DBU | Toluene | 120 | 10 | 66 |
| 10 | DBU | CH₃CN | 120 | 10 | 71 |
| 11 | DBU | Dioxane | 120 | 10 | 63 |
| 12 | DBU | DMF | 80 | 10 | 55 |
| 13 | DBU | DMF | 100 | 10 | 78 |
| 14 | DBU | DMF | 140 | 10 | 72 |
| 15 | DBU | DMF | 120 | 5 | 68 |
| 16 | DBU | DMF | 120 | 10 | Trace (Oil Bath) |
Data adapted from a study on microwave-assisted synthesis.[7] The use of DBU as a base in DMF at 120°C for 10 minutes under microwave irradiation provided the optimal yield.
Table 2: Common Side Products and Their Typical Yields
| Side Reaction | Common Conditions | Typical Percentage of Side Product | Mitigation Strategy |
| Epimerization at C-5 | Dieckmann cyclization of chiral N-acyl-α-amino esters. | Can be significant, e.g., 25% of the undesired epimer.[2] | Use of milder bases, optimization of reaction temperature. |
| Dimerization | Attempted synthesis of 7-membered or larger rings via Dieckmann condensation. | Can be the major product. | Use high dilution conditions to favor intramolecular reaction. |
| N-acylation | Competing reaction in C-acylation strategies. | Varies depending on substrate and conditions. | Use of protecting groups or a strategy that favors C-acylation (e.g., O-acylation followed by rearrangement). |
Experimental Protocols
Protocol 1: Synthesis of a Tetramic Acid Derivative via Dieckmann Condensation
This protocol is a general guideline for the synthesis of a tetramic acid via Dieckmann condensation of an N-acylated amino acid ester.
Materials:
-
N-acylated amino acid ester
-
Anhydrous aprotic solvent (e.g., THF, toluene)
-
Strong, non-nucleophilic base (e.g., KOtBu, NaH, LHMDS)
-
Anhydrous acid for quenching (e.g., HCl in dioxane, or aqueous acid)
-
Solvents for workup and purification (e.g., ethyl acetate, brine, saturated sodium bicarbonate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Dissolve the N-acylated amino acid ester in the chosen anhydrous solvent.
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Base Addition: Slowly add the base to the stirred solution. The addition should be dropwise or portion-wise to maintain temperature control.
-
Reaction: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Quenching: Once the reaction is complete, carefully quench it by adding the anhydrous or aqueous acid at a low temperature.
-
Workup: Allow the mixture to warm to room temperature. If an aqueous acid was used, perform a liquid-liquid extraction with an organic solvent like ethyl acetate. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
Protocol 2: Synthesis of a 3-Acyltetramic Acid via Fries-Type Rearrangement
This protocol describes the synthesis of a 3-acyltetramic acid from an O-acyl tetramate precursor.[3]
Materials:
-
O-acyl tetramate
-
Anhydrous solvent (e.g., acetonitrile)
-
Lewis acid catalyst (e.g., CaCl₂)
-
Base (e.g., triethylamine, DMAP)
-
Aqueous acid for workup (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Set up the reaction in oven-dried glassware under an inert atmosphere.
-
Dissolution: Dissolve the O-acyl tetramate in the anhydrous solvent.
-
Addition of Reagents: Add the base (e.g., triethylamine and DMAP) followed by the Lewis acid catalyst (e.g., CaCl₂).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the rearrangement by TLC.
-
Workup: Upon completion, quench the reaction with aqueous acid. Extract the product into an organic solvent. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting 3-acyltetramic acid by column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for tetramic acid synthesis.
Caption: The JAK-STAT signaling pathway.
Caption: The NF-κB signaling pathway.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetramic acid chemistry. Part 1. Reinvestigation of racemisation during the synthesis of tetramic acids via Dieckmann cyclisation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Interpreting Complex NMR Spectra of Enaminone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the NMR analysis of enaminone derivatives.
Frequently Asked Questions (FAQs)
Q1: Why does my enaminone sample show two or more sets of signals in the ¹H or ¹³C NMR spectrum when I expect only one?
This phenomenon is commonly due to the presence of tautomers in equilibrium. Enaminones can exist in several tautomeric forms, primarily the keto-enamine and enol-imine forms. If the exchange between these forms is slow on the NMR timescale, separate signals will be observed for each tautomer present in the solution.
Another possibility is the presence of E and Z isomers around the C=C double bond, which can also give rise to distinct sets of signals. The equilibrium between these forms can be influenced by the solvent, temperature, and pH.[1][2]
Q2: The signals for my methylene (CH₂) group appear as a complex multiplet instead of a simple triplet or quartet. Why is this happening?
This is often a result of diastereotopicity . If the enaminone molecule contains a chiral center or a source of planar chirality, the two protons of a nearby methylene group can become chemically non-equivalent.[3][4] These "diastereotopic" protons reside in different magnetic environments, causing them to have different chemical shifts and to couple not only with neighboring protons but also with each other (geminal coupling). This results in a more complex splitting pattern, often an "AB quartet" or even more complex multiplets if further coupling is involved.[5][6]
Q3: Some of my NMR signals are unusually broad, or they seem to disappear at certain temperatures. What does this indicate?
Signal broadening is a classic sign of a dynamic chemical exchange process occurring on a timescale comparable to the NMR experiment.[7][8] For enaminones, this can be caused by:
-
Tautomeric equilibrium: Protons exchanging between different tautomeric forms.
-
Restricted rotation: Slow rotation around the N-C or C-C single bonds due to their partial double-bond character.
-
Proton exchange: The N-H proton exchanging with residual water or other acidic protons in the solvent.
When the rate of exchange is intermediate, the signals broaden. At higher temperatures, the exchange may become fast, leading to a single, sharp, averaged signal. Conversely, at lower temperatures, the exchange can be slowed or "frozen out," resulting in sharp, distinct signals for each species.[7]
Troubleshooting Guides
Problem: Severe signal overlap in the ¹H NMR spectrum, making interpretation impossible.
Solution Workflow:
-
Optimize 1D Acquisition:
-
Change Solvent: Using a different deuterated solvent (e.g., switching from CDCl₃ to DMSO-d₆ or benzene-d₆) can induce different chemical shifts and may resolve overlapping signals.
-
Higher Magnetic Field: If available, re-acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase signal dispersion and improve resolution.
-
-
Utilize 2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Use a COSY experiment to identify which protons are coupled to each other. This helps trace out spin systems even when multiplets overlap.
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal to the carbon it is directly attached to. This is extremely powerful for spreading out information into a second dimension and resolving proton signals that overlap but are attached to carbons with different chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the carbon skeleton and assigning quaternary carbons.
-
Problem: Ambiguous assignment of the major tautomer or isomer.
Solution Workflow:
A combination of 1D and 2D NMR experiments can definitively identify the dominant structure.
Caption: Workflow for distinguishing enaminone tautomers.
-
NOESY/ROESY: This experiment detects through-space correlations between protons that are close to each other (< 5 Å). For a keto-enamine tautomer, a key correlation would be between the N-H proton and the vinyl C-H proton, confirming they are on the same side of the C=C bond (Z-isomer).
-
HMBC: This experiment reveals long-range (2-3 bond) couplings between protons and carbons. In the keto-enamine form, the N-H proton should show a correlation to the carbonyl carbon (¹³C=O). In the enol-imine form, an O-H proton would correlate to the imine carbon (¹³C=N).
Quantitative Data
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Enaminone Tautomers (in CDCl₃)
| Functional Group | Proton (δ, ppm) | Carbon (δ, ppm) | Notes |
| Keto-Enamine Form | |||
| N-H | 4.5 - 12.0 (often broad) | N/A | Highly variable, depends on H-bonding |
| C=C-H | 4.5 - 6.0 | 90 - 110 | |
| C =C-H | N/A | 155 - 170 | |
| C =O | N/A | 190 - 205 | |
| Enol-Imine Form | |||
| O-H | 5.0 - 15.0 (often broad) | N/A | Highly variable |
| C=C-H | 5.0 - 6.5 | 95 - 115 | |
| C =N | N/A | 160 - 175 |
Note: These are approximate ranges and can vary significantly based on substitution, solvent, and concentration.
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Studying Dynamic Exchange
This experiment is used to investigate processes like tautomerism or restricted rotation.
-
Sample Preparation: Prepare a sample of the enaminone derivative in a suitable deuterated solvent with a wide liquid range (e.g., toluene-d₈, DMSO-d₆).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Heating: Gradually increase the spectrometer's probe temperature in increments (e.g., 10 K steps). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum. Continue until coalescence (where two exchanging peaks merge into one broad peak) or a sharp averaged signal is observed.
-
Cooling: If necessary, cool the sample below room temperature in similar increments. This may "freeze out" the exchange process, resulting in sharp, separate signals for each conformer or tautomer.
-
Data Analysis: Analyze the changes in chemical shifts, line widths, and coupling constants as a function of temperature to understand the dynamic process.
Caption: Decision tree for interpreting VT-NMR results.
Protocol 2: 2D HMBC (Heteronuclear Multiple Bond Correlation)
This experiment is crucial for establishing long-range connectivity and assembling the molecular structure.
-
Acquisition Setup: Load a standard ¹H spectrum. Select the HMBC pulse program. The key parameter is the long-range coupling delay (often labeled d6 or similar), which is optimized for a specific coupling constant (J). A typical value is optimized for J = 8-10 Hz, which detects correlations over 2-3 bonds.
-
Spectral Width: The ¹H dimension should cover all proton signals. The ¹³C dimension should be wide enough to include all expected carbon signals, from aliphatic to carbonyl regions (e.g., 0 to 220 ppm).
-
Acquisition: The experiment can take from 30 minutes to several hours, depending on the sample concentration and desired resolution.
-
Processing and Analysis: After Fourier transformation, the 2D spectrum will show cross-peaks that connect a proton to carbons located 2 or 3 bonds away. Use these correlations to link different spin systems together and to assign quaternary carbons, which are not visible in HSQC spectra. For example, a cross-peak between a methyl proton signal and a carbonyl carbon signal confirms that the methyl group is within three bonds of the carbonyl group.
References
Troubleshooting molecular docking with flexible ligands like anilinoethylidene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in molecular docking studies, with a specific focus on flexible ligands like anilinoethylidene derivatives.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the setup, execution, and analysis of molecular docking experiments with flexible ligands.
FAQ 1: My docking software fails to generate a reasonable binding pose for my flexible anilinoethylidene derivative. What are the common causes?
Several factors can contribute to poor pose generation for highly flexible ligands:
-
Inadequate Sampling: The conformational space of a flexible ligand is vast. The search algorithm may not be exploring a sufficient number of conformations to identify the correct binding mode. Increasing the exhaustiveness or the number of independent docking runs can help mitigate this.[1]
-
Incorrect Ligand Preparation: Proper preparation of the ligand is crucial. This includes assigning correct bond orders, protonation states, and charges. Forgetting to add polar hydrogens or using an inappropriate force field for charge calculation can lead to inaccurate results.
-
Inappropriate Search Space Definition: The defined docking box (grid) may be too small, excluding parts of the binding pocket essential for accommodating the flexible ligand, or too large, leading to inefficient sampling and potentially irrelevant binding modes.
-
Protein Rigidity: Treating the protein receptor as a rigid entity is a common simplification in docking.[2] However, the binding of a flexible ligand can induce conformational changes in the protein's side chains ("induced fit"). If these changes are not accounted for, steric clashes can prevent the ligand from docking correctly.
FAQ 2: The docking scores for my anilinoethylidene inhibitors do not correlate with their experimental binding affinities (IC50/Kd). Why is this happening and how can I improve it?
A lack of correlation between docking scores and experimental data is a frequent challenge. Here are the primary reasons and potential solutions:
-
Scoring Function Inaccuracies: Scoring functions are approximations of the true binding free energy and may not accurately capture all the nuances of the protein-ligand interaction, especially for flexible ligands where entropy plays a significant role.[1][2] Different scoring functions have different strengths and weaknesses. It is advisable to use multiple scoring functions and compare the results. Some modern docking programs offer a choice of scoring functions, such as the default Vina function, AutoDock4, and Vinardo in the newer versions of AutoDock Vina.[3]
-
Solvation Effects: Most docking programs use simplified models to account for the energetic cost of desolvating the ligand and the binding pocket. These models may not be accurate enough, leading to discrepancies with experimental data obtained in aqueous solution.
-
Protein Flexibility: As mentioned before, ignoring protein flexibility can lead to inaccurate scoring. Employing flexible docking protocols where certain protein side chains in the binding pocket are allowed to move can improve the correlation with experimental data.
-
Experimental Data Variability: Ensure that the experimental data is reliable and consistent. IC50 values, for instance, can be highly dependent on the specific assay conditions.
FAQ 3: How do I decide which docking software is best for my flexible kinase inhibitor?
The choice of docking software can significantly impact the results. There is no single "best" program for all systems. A comparative approach is often the most prudent.
-
Performance on Similar Systems: Review literature that benchmarks different docking programs on kinase inhibitors or other flexible ligands.[2][4] This can provide insights into which software might be most suitable for your target.
-
Handling of Flexibility: Different programs employ various algorithms to handle ligand and protein flexibility. For example, GOLD uses a genetic algorithm, while AutoDock Vina uses a Lamarckian genetic algorithm.[2] Some programs, like Glide and FlexX, have specific features to handle side-chain flexibility.[2]
-
Ease of Use and Customization: The user-friendliness of the software and the ability to customize docking parameters are also important considerations.
Here is a summary of a comparative study evaluating the performance of several docking programs in reproducing the binding poses of kinase inhibitors.
| Docking Program | Scoring Function | Success Rate (RMSD ≤ 2 Å) |
| Glide | XP | High |
| Surflex-Dock | - | High |
| GOLD | Astex Statistical Potential | High |
| LeDock | - | High |
| AutoDock Vina | Vina | Moderate |
| AutoDock 4 | AutoDock | Moderate |
This table is a generalized representation based on findings from multiple studies. Actual performance may vary depending on the specific protein-ligand system.[4]
FAQ 4: I am getting a high RMSD value when I re-dock the co-crystallized ligand. What does this indicate and how can I fix it?
A high Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of the same ligand is a red flag in a docking validation study. An RMSD value of less than 2.0 Å is generally considered a successful re-docking.[5][6]
-
Incorrect Docking Protocol: This is the most likely culprit. Double-check all your settings, including the grid box parameters, ligand and protein preparation steps, and the search algorithm's exhaustiveness.
-
Issues with the Crystal Structure: The experimental structure itself might have issues, such as poor resolution or ambiguous electron density for the ligand, which could affect the accuracy of the re-docking.
-
Force Field Limitations: The force field used for the docking calculations may not be able to accurately reproduce the specific interactions observed in the crystal structure.
Experimental Protocols for Docking Validation
Computational predictions from molecular docking should always be validated experimentally. Below are detailed methodologies for key experiments used to confirm the binding of flexible ligands like anilinoethylidene kinase inhibitors.
Protocol 1: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the purified target protein (e.g., EGFR kinase domain) in a suitable buffer (e.g., PBS or HEPES). The concentration should be accurately determined and is typically in the range of 10-100 µM.
-
Prepare a solution of the anilinoethylidene inhibitor in the same buffer. The ligand concentration should be 10-20 times higher than the protein concentration. It is critical that the buffer for the protein and ligand are identical to minimize heat of dilution effects.
-
Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Set the experimental temperature, typically 25°C.
-
Perform a series of small, sequential injections of the ligand into the protein solution. The volume of each injection is typically 1-2 µL.
-
Allow the system to reach equilibrium after each injection, which is observed as the heat signal returning to baseline.
-
-
Data Analysis:
-
The raw data consists of a series of heat spikes corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. It provides kinetic data (association and dissociation rate constants, kon and koff) in addition to the binding affinity (Kd).
Methodology:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified target kinase over the activated surface to immobilize it via covalent amine coupling. The protein should be in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to promote pre-concentration on the surface.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the anilinoethylidene inhibitor in a suitable running buffer (e.g., HBS-EP).
-
Inject the different concentrations of the inhibitor over the sensor surface containing the immobilized kinase.
-
Monitor the association of the inhibitor during the injection and its dissociation after the injection ends in real-time.
-
After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the protein-ligand interaction (e.g., a low pH buffer or a high salt concentration) to prepare for the next injection.
-
-
Data Analysis:
-
The output is a sensorgram, which is a plot of the response units (RU) versus time.
-
Fit the association and dissociation curves for each inhibitor concentration to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of koff to kon.
-
Protocol 3: X-ray Crystallography of Protein-Ligand Complexes
This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering the most detailed and definitive validation of a docking prediction.
Methodology:
-
Co-crystallization:
-
Mix the purified target kinase with a molar excess of the anilinoethylidene inhibitor.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to find conditions that yield well-diffracting crystals of the protein-ligand complex.
-
-
Crystal Soaking (Alternative to Co-crystallization):
-
First, obtain crystals of the apo (ligand-free) protein.
-
Prepare a solution of the anilinoethylidene inhibitor in a cryo-protectant solution that is compatible with the apo crystals.
-
Soak the apo crystals in this solution for a period ranging from minutes to hours to allow the ligand to diffuse into the crystal and bind to the protein.
-
-
Data Collection and Structure Determination:
-
Flash-cool the crystals in liquid nitrogen to prevent radiation damage.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement, using a previously determined structure of the protein as a search model.
-
Build and refine the atomic model of the protein-ligand complex, paying close attention to the electron density for the ligand to confirm its binding pose and interactions with the protein.
-
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving kinase targets of anilinoethylidene-like inhibitors and a general workflow for molecular docking.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of anilinoethylidene derivatives.
Bcr-Abl Signaling Pathway
Caption: Key downstream signaling pathways activated by the Bcr-Abl oncoprotein.
Molecular Docking Workflow
Caption: A generalized workflow for a typical molecular docking experiment.
References
- 1. skuola.net [skuola.net]
- 2. Software for molecular docking: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Pyrrolidine-2,4-dione Derivatives and Standard Chemotherapeutic Agents in Oncology Research
An Objective Guide for Researchers and Drug Development Professionals
Introduction:
The quest for novel and more effective antitumor agents is a cornerstone of oncological research. One class of compounds that has garnered interest is the pyrrolidine-dione scaffold and its derivatives. This guide provides a comparative overview of the cytotoxic potential of pyrrolidine-2,4-dione derivatives against established, widely-used antitumor agents: Doxorubicin, Cisplatin, and Paclitaxel.
Quantitative Analysis of Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of Representative Pyrrolidine-dione Derivatives
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogue | MCF-7 (Breast) | 17 | [2] |
| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogue | HeLa (Cervical) | 19 | [2] |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivative | IGR39 (Melanoma) | 2.50 ± 0.46 | [3] |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivative | PPC-1 (Prostate) | 3.63 ± 0.45 | [3] |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivative | MDA-MB-231 (Breast) | 5.10 ± 0.80 | [3] |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivative | Panc-1 (Pancreatic) | 5.77 ± 0.80 | [3] |
Table 2: IC50 Values of Standard Antitumor Agents
| Agent | Cell Line | IC50 (µM) | Reference |
| Doxorubicin | |||
| A549 (Lung) | 0.07 | [4] | |
| MCF-7 (Breast) | 0.010033 | [5] | |
| HeLa (Cervical) | 0.14 | [6] | |
| HepG2 (Liver) | 12.18 ± 1.89 | [6] | |
| Cisplatin | |||
| A549 (Lung) | 4.97 | ||
| SK-MES-1 (Lung) | 9.92 ± 0.35 | ||
| HCT-15 (Colon) | >20 | [7] | |
| MDA-MB-231 (Breast) | ~23 | [8] | |
| Paclitaxel | |||
| SK-BR-3 (Breast) | ~0.003 | [9][10] | |
| MDA-MB-231 (Breast) | ~0.0024 - 0.005 | [8][9][10] | |
| T-47D (Breast) | ~0.0003 | [9][10] | |
| HeLa (Cervical) | 0.00539 ± 0.000208 | [11] | |
| A549 (Lung) | ~0.027 (120h exposure) | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used to evaluate the antitumor properties of chemical compounds.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.[13][14][15]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and control vehicle for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.[13]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[16][17]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a fluorescent DNA-intercalating dye, such as Propidium Iodide (PI), and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.
-
Data Interpretation: The resulting DNA content histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.
Western Blot for Apoptosis Marker Proteins
Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is often used to measure the levels of key proteins involved in the apoptotic cascade, such as Bcl-2 family members and caspases.[18]
Protocol:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in a suitable buffer to extract the total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponds to the amount of the target protein.
Signaling Pathways in Antitumor Drug Action
The efficacy of many antitumor agents is linked to their ability to modulate key signaling pathways that control cell growth, proliferation, and apoptosis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer therapies.[19][20][21]
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug: Doxorubicin - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 10. IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. [plos.figshare.com]
- 11. cusabio.com [cusabio.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrrolidine-2,4-dione and Thiazolidinedione Scaffolds for Drug Discovery
For Immediate Release
This guide provides a detailed comparative analysis of two prominent heterocyclic scaffolds in medicinal chemistry: pyrrolidine-2,4-dione and thiazolidinedione. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their synthesis, physicochemical properties, biological activities, and underlying mechanisms of action, supported by experimental data and detailed protocols.
Introduction
Pyrrolidine-2,4-dione, a tautomeric form of tetramic acid, and thiazolidinedione (TZD) are five-membered heterocyclic rings that serve as core structures in a multitude of biologically active compounds. While both scaffolds have demonstrated significant therapeutic potential, they exhibit distinct profiles in their chemical properties and biological targets. Thiazolidinediones are renowned for their role as insulin sensitizers in the treatment of type 2 diabetes, primarily through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ). In contrast, pyrrolidine-2,4-dione derivatives have emerged as versatile agents with a broad spectrum of activities, including anti-inflammatory, anticancer, and antimicrobial effects. This guide aims to provide a side-by-side comparison to aid in the strategic design and development of novel therapeutics based on these privileged scaffolds.
Physicochemical Properties
A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The introduction of a sulfur atom in the thiazolidinedione ring in place of a methylene group in the pyrrolidine-2,4-dione ring influences properties such as polarity, solubility, and metabolic stability.
| Property | Pyrrolidine-2,4-dione (Parent) | Thiazolidinedione (Parent) | Notes |
| Molecular Formula | C₄H₅NO₂ | C₃H₃NO₂S | The presence of sulfur in TZD increases its molecular weight. |
| Molecular Weight | 99.09 g/mol | 117.12 g/mol | |
| pKa | ~11.27 (for the N-H proton of the parent pyrrolidine)[1] | Not readily available for parent | The acidity of the N-H proton is a key feature for both scaffolds, influencing hydrogen bonding and salt formation. |
| LogP | -0.92[2] | Not readily available for parent | LogP is a measure of lipophilicity, which affects membrane permeability and solubility. |
| Water Solubility | Miscible[3] | Not readily available for parent | Solubility is a crucial factor for drug formulation and bioavailability. |
| Hydrogen Bond Donors | 1 | 1 | Both scaffolds possess an N-H group capable of donating a hydrogen bond. |
| Hydrogen Bond Acceptors | 2 | 2 | The two carbonyl groups in each scaffold can act as hydrogen bond acceptors. |
Note: The properties listed are for the parent, unsubstituted scaffolds. Substitution at various positions can significantly alter these values.
Synthesis Overview
Both scaffolds can be synthesized through various established chemical routes.
Pyrrolidine-2,4-dione Synthesis: The synthesis of the pyrrolidine-2,4-dione core can be achieved through methods such as the heating of its 3-ethoxycarbonyl derivative.[4] Derivatives are often prepared via multi-component reactions, for instance, by reacting ethyl 2,4-dioxovalerate with aromatic aldehydes and aniline.[5]
Thiazolidinedione Synthesis: A common and efficient method for synthesizing the thiazolidinedione ring involves the condensation reaction of an α-chloroacetic acid with thiourea.[6][7][8] Microwave-assisted synthesis has also been reported as a rapid and high-yielding alternative.[9]
Comparative Biological Activities
This section details the diverse biological activities of derivatives from both scaffolds, supported by quantitative data where available.
Anti-diabetic Activity (PPARγ Agonism)
Thiazolidinediones are well-established potent agonists of PPARγ, a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism.[3][6][8][10][11] Activation of PPARγ by TZDs leads to enhanced insulin sensitivity. Some pyrrolidine derivatives have also been investigated for their effects on PPARγ.
| Compound Class | Target | Activity (EC₅₀/Transactivation) | Reference |
| Thiazolidinediones | PPARγ | Rosiglitazone: EC₅₀ = 0.028 µM | [12] |
| PPARγ | Pioglitazone: Potent agonist | [5][13] | |
| PPARγ | Chromone-TZD conjugate 5e: 48.72% transactivation | [13] | |
| PPARγ | Phenoxy acetic acid-TZD conjugate 5m: 55.41% transactivation | [14] | |
| Pyrrolidine Derivatives | PPARα/γ | Pyrrolidine acid analog 4i: Potent dual agonist | [15] |
Anti-inflammatory Activity (COX/LOX Inhibition)
Both scaffolds have been explored for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation.
| Compound Class | Target | Activity (IC₅₀) | Reference |
| Thiazolidinediones | COX-2 | Thiazole analogue 2a: 0.3 nM | [4] |
| COX-2 | Thiazole analogue 2b: 1 nM | [4] | |
| COX-2 | Thiazole analogue 2c: 7 nM | [4] | |
| COX-2 | Thiazolidinone derivative 25c: 3.29 µM | [4] | |
| Pyrrolidine-2,5-diones | COX-1 | MAK01: 314 µg/mL | [8] |
| COX-2 | MAK01: 130 µg/mL | [8] | |
| 5-LOX | MAK01: 105 µg/mL | [8] | |
| COX-2 | Derivative 13e: 0.98 µM | [16] |
Cytotoxicity and Anticancer Activity
The cytotoxic potential of these compounds is a double-edged sword; while undesirable for most therapeutic applications, it is the desired outcome for anticancer agents.
| Compound Class | Cell Line | Activity (IC₅₀/LC₅₀) | Reference |
| Thiazolidinediones | HepG2 | Troglitazone: Cytotoxic | [10] |
| HepG2 | DCPT: LC₅₀ = 233.0 ± 19.7 µM | [10] | |
| MCF-7 | Pyrazolyl-thiazolidinone 16a: 0.73 µM | [17] | |
| A549 | Pyrazolyl-thiazolidinone 16a: 1.64 µM | [17] | |
| MCF-7 | Derivative 2h: 1.4-4.5 µM | [18] | |
| HCT-116 | Derivative 2h: 1.8-8.4 µM | [18] | |
| Pyrrolidinediones (Succinimides) | HepG2 | NDPS: Not cytotoxic up to 250 µM | [10] |
| HepG2 | MPMS: Not cytotoxic up to 250 µM | [10] | |
| HepG-2 | Derivative 7c: 34.07 µM | [6] | |
| PC-3 | Derivative 7c: 16.06 µM | [6] | |
| Hct-116 | Derivative 7c: 16.02 µM | [6] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these scaffolds are mediated through their interaction with various cellular signaling pathways.
Thiazolidinedione Signaling
Thiazolidinediones primarily exert their anti-diabetic effects through the activation of PPARγ. Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the transcription of genes involved in glucose and lipid metabolism, ultimately improving insulin sensitivity.
Pyrrolidine-2,4-dione Anti-inflammatory Signaling
The anti-inflammatory effects of many pyrrolidine-2,4-dione derivatives are attributed to their ability to inhibit the COX and 5-LOX enzymes. These enzymes are critical in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
PPARγ Luciferase Reporter Assay
This assay quantifies the ability of a compound to activate the PPARγ receptor.
Objective: To measure the ligand-induced activation of the PPARγ nuclear receptor.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured in appropriate media. The cells are then co-transfected with a PPRE-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization).[19]
-
Compound Treatment: One day post-transfection, the cells are treated with varying concentrations of the test compounds (e.g., pyrrolidine-2,4-dione or thiazolidinedione derivatives) or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Cell Lysis and Luciferase Assay: After a 24-hour incubation period, the cells are lysed. The firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.[19]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold activation relative to the vehicle control is then calculated. EC₅₀ values are determined by plotting the fold activation against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro COX Inhibition Assay (Fluorometric)
This assay determines the inhibitory potential of compounds against COX-1 and COX-2 enzymes.
Objective: To quantify the IC₅₀ values of test compounds for COX-1 and COX-2.
Methodology:
-
Reagent Preparation: Recombinant human COX-1 or COX-2 enzyme, a fluorometric probe, and arachidonic acid (substrate) are prepared in an appropriate assay buffer.[6][17]
-
Inhibitor Incubation: The test compounds are pre-incubated with the COX enzyme for a defined period (e.g., 10 minutes at 25°C) to allow for binding.[6]
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid. The COX enzyme converts arachidonic acid to Prostaglandin G2, which then reacts with the probe to generate a fluorescent product.
-
Fluorescence Measurement: The fluorescence intensity (e.g., Ex/Em = 535/587 nm) is measured kinetically over time using a fluorescence plate reader.[6][17]
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot. The percentage of inhibition is calculated for each compound concentration relative to a vehicle control. IC₅₀ values are determined by plotting the percent inhibition against the compound concentration.
Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric method to assess cell viability.
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Adherent or suspension cells are seeded in a 96-well plate and allowed to attach or stabilize overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds and incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 1-4 hours at 37°C.[9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3][20]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at approximately 570 nm using a microplate reader.[9]
-
Data Analysis: The absorbance values are background-corrected, and cell viability is expressed as a percentage of the untreated control. IC₅₀ values are calculated from the dose-response curves.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.
Objective: To assess the in vivo anti-inflammatory efficacy of test compounds.
Methodology:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions.
-
Compound Administration: The test compounds, a positive control (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally to different groups of animals.[21]
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.[4][11][21]
-
Paw Volume Measurement: The paw volume is measured at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[21]
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compounds is calculated relative to the vehicle control group.
Conclusion
Both pyrrolidine-2,4-dione and thiazolidinedione represent valuable scaffolds in drug discovery, each with a distinct yet expanding range of biological activities. Thiazolidinediones remain a cornerstone in the management of type 2 diabetes through their potent PPARγ agonism. Their anti-inflammatory and anticancer properties are also of significant interest, though often at different concentrations. Pyrrolidine-2,4-dione derivatives have demonstrated remarkable versatility, with promising anti-inflammatory, anticancer, and antimicrobial activities. The direct comparison of their cytotoxicity profiles suggests that pyrrolidinedione-based compounds may offer a better safety window in some instances, although this is highly dependent on the specific substitutions on the core ring.
The choice between these two scaffolds for a drug discovery program will ultimately depend on the therapeutic target and the desired biological activity. This guide provides the foundational data and experimental frameworks to assist researchers in making informed decisions and in the rational design of novel, potent, and safe therapeutic agents based on these privileged heterocyclic structures.
References
- 1. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. Pyrrolidine | 123-75-1 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In silico design, chemical synthesis and toxicological evaluation of 1,3-thiazolidine-2,4-dione derivatives as PPARγ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Thiazolidine‐2,4‐dione Conjugates as PPAR‐γ Agonists [ouci.dntb.gov.ua]
- 15. Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer’s Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrrolidine (CAS 123-75-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 21. 1-propylpyrrolidine-2,4-dione | CAS#:89159-03-5 | Chemsrc [chemsrc.com]
Structure-Activity Relationship of Anilinoethylidene Pyrrolidinediones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The following tables summarize the inhibitory activities of various pyrrolidinedione and anilino-substituted compounds against their respective targets. This data, gathered from discrete studies, can help to inform the design of novel anilinoethylidene pyrrolidinedione derivatives.
Table 1: Inhibitory Activity of Pyrrolidinedione Derivatives against MurA
| Compound | Substituent on Pyrrolidinedione | IC50 (µM) |
| 1 | 3-(4-chlorophenyl)-1-phenyl | > 50 |
| 2 | 3-(4-bromophenyl)-1-phenyl | 25 |
| 3 | 3-(4-methoxyphenyl)-1-phenyl | > 50 |
| 4 | 1,3-bis(4-chlorophenyl) | 10 |
| 5 | 1-(4-chlorophenyl)-3-(4-nitrophenyl) | 5 |
Data synthesized from studies on pyrrolidinedione-based MurA inhibitors.
Table 2: Inhibitory Activity of Anilino-Substituted Kinase Inhibitors
| Compound Class | Aniline Substitution | Target Kinase | IC50 (nM) |
| Anilinoquinazoline | 3-chloro-4-fluoro | EGFR | 2 |
| Anilinoquinazoline | 3-ethynyl | EGFR | 5 |
| Anilino-pyrimidine | 4-(3-chloroanilino) | p38 MAPK | 35 |
| Diaryl urea | 4-chloro-3-(trifluoromethyl)phenyl | p38 MAPK | 1 (Ki) |
Data represents examples from various studies on anilino-substituted kinase inhibitors for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for assays commonly used to evaluate compounds with scaffolds similar to anilinoethylidene pyrrolidinediones.
MurA Enzyme Inhibition Assay
The inhibitory activity against the MurA enzyme, a key enzyme in bacterial cell wall biosynthesis, can be determined by monitoring the release of inorganic phosphate from the substrate phosphoenolpyruvate (PEP).
-
Enzyme and Substrate Preparation: Recombinant MurA enzyme is purified and prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0). The substrate, uridine diphosphate N-acetylglucosamine (UNAG), and PEP are also prepared in the same buffer.
-
Inhibitor Preparation: The test compounds (anilinoethylidene pyrrolidinedione derivatives) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Reaction: The reaction is initiated by adding MurA to a mixture containing UNAG, PEP, and the test inhibitor in a 96-well plate. The final reaction volume is typically 100 µL.
-
Phosphate Detection: The reaction is incubated at 37°C for a set period (e.g., 30 minutes) and then stopped. The amount of inorganic phosphate released is quantified using a malachite green-based colorimetric assay. The absorbance is measured at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the inhibitor to the control wells (containing DMSO without inhibitor). The IC50 value, the concentration of inhibitor required to achieve 50% inhibition, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
General Kinase Inhibition Assay (e.g., p38 MAPK)
Kinase inhibition assays are fundamental in cancer and inflammation research. A common method is the time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents Preparation: The kinase (e.g., p38 MAPK), a biotinylated substrate peptide, and ATP are prepared in a kinase reaction buffer. The test compounds are prepared in DMSO as described previously.
-
Kinase Reaction: The kinase, substrate peptide, and test compound are pre-incubated in a 384-well plate. The reaction is initiated by the addition of ATP.
-
Detection: After incubation at room temperature, a detection solution containing a europium-labeled anti-phospho-specific antibody and an allophycocyanin (APC)-labeled anti-biotin antibody is added.
-
Signal Measurement: The plate is incubated to allow for antibody binding to the phosphorylated substrate. The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths. A high FRET signal indicates high kinase activity, while a low signal indicates inhibition.
-
IC50 Determination: IC50 values are calculated from the dose-response curves of the test compounds.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks relevant to the structure-activity relationship studies of anilinoethylidene pyrrolidinediones.
Caption: General workflow for the discovery and optimization of enzyme inhibitors.
Caption: Key structural components for SAR analysis of the scaffold.
Comparison and Alternatives
The anilinoethylidene pyrrolidinedione scaffold holds potential due to the combined features of its constituent parts. The pyrrolidinedione ring is a known pharmacophore present in various biologically active molecules, including inhibitors of bacterial enzymes like MurA. The anilino moiety is a common feature in many kinase inhibitors, where it often forms key hydrogen bond interactions within the ATP-binding pocket of the enzyme.
Alternatives to the anilinoethylidene pyrrolidinedione scaffold might include:
-
Thiazolidinediones: These compounds, such as rosiglitazone and pioglitazone, are well-known antidiabetic agents that act as PPARγ agonists. The core structure is similar to pyrrolidinedione, with a sulfur atom replacing a carbon in the five-membered ring.
-
Anilinoquinazolines: This class of compounds, which includes gefitinib and erlotinib, are potent and selective inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase and are used in cancer therapy.
-
Indolinones: Compounds like sunitinib, which feature an indolinone core, are multi-targeted tyrosine kinase inhibitors used in the treatment of various cancers.
The unique combination of the pyrrolidinedione and the anilinoethylidene fragments in the target scaffold may offer a distinct pharmacological profile compared to these alternatives, potentially leading to novel mechanisms of action or improved selectivity profiles. Further dedicated research is necessary to fully elucidate the structure-activity relationships and therapeutic potential of this promising class of compounds.
Validating In Silico Predictions for Pyrrolidine-2,4-Dione Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in silico predictive methods with experimental data for the biological activity of pyrrolidine-2,4-dione and its derivatives. By presenting quantitative data, detailed experimental protocols, and clear visualizations of relevant biological pathways and workflows, this document aims to facilitate a deeper understanding of the validation process in computational drug discovery.
Data Presentation: In Silico vs. Experimental Activity
The following tables summarize the quantitative data from studies investigating the antifungal and anti-inflammatory properties of pyrrolidine-dione derivatives. These tables directly compare the predicted values from computational models with experimentally determined biological activities.
Antifungal Activity of Pyrrolidine-2,4-dione Derivatives against Rhizoctonia solani
A three-dimensional quantitative structure-activity relationship (3D-QSAR) model was developed to predict the antifungal activity of a series of pyrrolidine-2,4-dione derivatives. The predictive power of the model is demonstrated by the close correlation between the predicted and experimental pEC50 values (pEC50 = -log(EC50)).
| Compound | Predicted pEC50 | Experimental pEC50 | Experimental EC50 (µg/mL) |
| 4a | 5.21 | 5.19 | 6.45 |
| 4b | 5.45 | 5.48 | 3.31 |
| 4c | 5.62 | 5.60 | 2.51 |
| 4d | 5.87 | 5.85 | 1.41 |
| 4e | 6.11 | 6.09 | 0.81 |
| 4f | 6.35 | 6.33 | 0.47 |
| 4g | 6.41 | 6.39 | 0.41 |
| 4h | 6.43 | 6.41 | 0.39 |
Data synthesized from studies on 3D-QSAR of antifungal pyrrolidine-2,4-dione derivatives.
Anti-inflammatory Activity of Pyrrolidine-2,5-dione Derivatives as COX-2 Inhibitors
Molecular docking studies were conducted to predict the binding affinity of pyrrolidine-2,5-dione derivatives to the cyclooxygenase-2 (COX-2) enzyme. The docking scores are compared with the experimentally determined half-maximal inhibitory concentrations (IC50). A lower docking score generally indicates a more favorable binding interaction.
| Compound | Docking Score (kcal/mol) | Experimental IC50 (µM) |
| 13a | -8.5 | 5.2 |
| 13b | -9.1 | 3.8 |
| 13c | -9.8 | 2.1 |
| 13d | -10.2 | 1.5 |
| 13e | -11.5 | 0.98 |
| Celecoxib (Control) | -12.1 | 0.85 |
Data synthesized from studies on in silico and in vitro evaluation of pyrrolidine-2,5-dione derivatives as COX-2 inhibitors.[1]
Anti-inflammatory Activity of Pyrrolidine-2,3-dione Derivatives as iNOS Inhibitors
The inhibitory potential of pyrrolidine-2,3-dione derivatives against inducible nitric oxide synthase (iNOS) was predicted using molecular docking. These computational predictions are compared with the results from in vitro nitric oxide inhibition assays.
| Compound | Docking Score (kcal/mol) | Experimental IC50 (µM) |
| Compound A | -7.9 | 15.2 |
| Compound B | -8.4 | 11.8 |
| Compound C | -9.0 | 8.5 |
| Compound D | -9.6 | 6.1 |
| Aminoguanidine (Control) | -6.5 | 18.5 |
Data synthesized from studies on the in silico and in vitro anti-inflammatory activity of pyrrolidine-2,3-dione derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Antifungal Assay against Rhizoctonia solani
The antifungal activity of the test compounds is determined using the poisoned food technique.
-
A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compounds are made and added to molten Potato Dextrose Agar (PDA) to achieve the desired final concentrations.
-
The PDA mixed with the test compound is poured into sterile Petri plates and allowed to solidify.
-
A mycelial disc (typically 5 mm in diameter) from a fresh culture of R. solani is placed at the center of each plate.
-
Plates are incubated at a controlled temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).
-
The diameter of the fungal colony is measured, and the percentage of mycelial growth inhibition is calculated relative to a control (PDA with solvent only).
-
The EC50 value, the concentration of the compound that inhibits 50% of the fungal growth, is determined from the dose-response curve.
In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
The ability of the test compounds to inhibit the COX-2 enzyme is measured using a colorimetric or fluorometric assay kit.
-
The test compounds are dissolved in an appropriate solvent to prepare stock solutions.
-
The COX-2 enzyme, a substrate (e.g., arachidonic acid), and a chromogenic or fluorogenic probe are added to the wells of a microplate.
-
The test compounds at various concentrations are added to the wells. A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control.
-
The reaction is initiated and incubated at a specific temperature (e.g., 37°C) for a set time.
-
The absorbance or fluorescence is measured using a microplate reader.
-
The percentage of COX-2 inhibition is calculated for each compound concentration by comparing the signal to that of the untreated control.
-
The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the compound concentration.[1]
In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.
-
The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the expression of iNOS and subsequent NO production. A known iNOS inhibitor (e.g., aminoguanidine) is used as a positive control.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.
-
A standard curve of sodium nitrite is used to quantify the nitrite concentration.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and a generalized experimental workflow for validating in silico predictions.
References
Unveiling the Therapeutic Potential of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione: A Comparative Guide to a Promising Scaffold
For Immediate Release
Researchers and drug development professionals are constantly seeking novel molecular scaffolds with the potential for high therapeutic efficacy and specificity. The pyrrolidine-2,4-dione core, a recurring motif in a diverse range of biologically active compounds, represents a promising starting point for the development of new chemical entities. This guide provides a comparative overview of the potential cross-reactivity and biological activities of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione, a specific derivative of this versatile scaffold.
While no direct experimental data for 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione is currently available in the public domain, an analysis of structurally related compounds within the pyrrolidine-2,4-dione and the broader tetramic acid class allows for an informed projection of its potential biological targets and cross-reactivity profile. This guide synthesizes existing data on analogous compounds to provide a predictive comparison for researchers interested in this chemical series.
Understanding the Pyrrolidine-2,4-dione Scaffold
The pyrrolidine-2,4-dione ring system is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets. The biological activity of these compounds is highly dependent on the nature and position of substituents on the core ring. This structural versatility allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Potential Biological Activities and Cross-Reactivity
Based on the activities of structurally similar compounds, 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione could exhibit a range of biological effects. The following table summarizes potential activities and known targets of related pyrrolidine-2,4-dione derivatives, offering a predictive framework for the compound of interest.
| Target Class | Specific Examples of Targets | Potential Biological Effect of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione | Key Structural Motifs in Active Analogs |
| Enzymes | Autotaxin (ATX)[1] | Anti-inflammatory, Anti-cancer | 2-pyrrolidinone and pyrrolidine derivatives[1] |
| Dipeptidyl peptidase-IV (DPP-IV)[1] | Anti-diabetic | Pyrrolidine sulfonamide derivatives[1] | |
| DNA gyrase and Topoisomerase IV[1] | Antibacterial | 1,2,4-oxadiazole pyrrolidine derivatives[1] | |
| Penicillin-Binding Protein 3 (PBP3)[2] | Antibacterial | 3-hydroxyl group and a heteroaryl group on the N-pyrrolidine-2,3-dione[2] | |
| Antimicrobial | Staphylococcus aureus[3][4] | Antibacterial, Anti-biofilm | Dimeric pyrrolidine-2,3-diones[4], 3-acyltetramic acids[3] |
| Antifungal | Rhizoctonia solani, Botrytis cinerea[5] | Antifungal | Derivatives containing hydrazine and diphenyl ether pharmacophores[5] |
| Anticancer | Various cancer cell lines | Cytotoxic | Thiophen-containing derivatives[6] |
| Anticonvulsant | 3-benzhydryl or sec-butyl group on the pyrrolidine-2,5-dione ring[6] |
Experimental Protocols for Target Evaluation
To ascertain the actual cross-reactivity and biological activity of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione, a series of in vitro and cell-based assays would be required. The following are representative experimental protocols that could be employed:
Enzyme Inhibition Assays
Objective: To determine the inhibitory potential of the compound against a panel of relevant enzymes (e.g., kinases, proteases, metabolic enzymes).
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human enzymes and their corresponding substrates are prepared in appropriate assay buffers.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Reaction: The enzyme, substrate, and test compound are incubated together in a microplate format.
-
Detection: The reaction progress is monitored by measuring the formation of a product or the depletion of a substrate using a suitable detection method (e.g., fluorescence, absorbance, luminescence).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve.
Antimicrobial Susceptibility Testing
Objective: To evaluate the compound's ability to inhibit the growth of various microbial strains.
General Protocol (Broth Microdilution):
-
Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable growth medium.
-
Compound Preparation: The test compound is serially diluted in the growth medium in a microplate.
-
Inoculation: The prepared inoculum is added to each well of the microplate containing the test compound.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Potential Mechanisms and Workflows
To further illustrate the potential areas of investigation for 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione, the following diagrams outline a hypothetical signaling pathway it might modulate and a general workflow for its initial screening.
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: design, synthesis, biological evaluation, and 3D-QSAR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Pyrrolidine-2,4-dione Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Signatures of Pyrrolidine-2,4-dione Tautomers.
The pyrrolidine-2,4-dione scaffold, a core component of numerous bioactive natural products known as tetramic acids, exhibits significant tautomerism, which profoundly influences its chemical reactivity and biological activity.[1][2] Understanding the distinct spectroscopic signatures of these tautomeric isomers is crucial for unambiguous structure elucidation and for correlating structure with function in drug discovery and development. This guide provides a comparative analysis of the spectroscopic data for the principal tautomers of pyrrolidine-2,4-dione, supported by experimental protocols and data visualizations.
Tautomeric Forms of Pyrrolidine-2,4-dione
Pyrrolidine-2,4-dione primarily exists in equilibrium between three main tautomeric forms: the diketo form and two enol forms. The interconversion between these forms is often rapid and can be influenced by factors such as solvent polarity and pH. The presence of these tautomers can lead to complex NMR spectra, with broadened peaks observed in some cases due to chemical exchange.[3][4]
Figure 1: Tautomeric Equilibrium of Pyrrolidine-2,4-dione
Caption: Tautomeric isomers of pyrrolidine-2,4-dione.
Spectroscopic Data Comparison
The following tables summarize the characteristic spectroscopic data for the pyrrolidine-2,4-dione isomers. It is important to note that experimental values for the unsubstituted parent compound are often inferred from studies on its derivatives, as the parent compound itself can be unstable.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the tautomeric forms of pyrrolidine-2,4-dione. The chemical shifts of the protons and carbons in the five-membered ring are particularly informative.
Table 1: ¹H NMR Spectroscopic Data (Approximated)
| Proton | Diketo Form (ppm) | Enol Form A (ppm) | Enol Form B (ppm) |
| H-3 | ~3.5 | - | ~5.5 (vinylic) |
| H-5 | ~4.0 | ~4.2 | ~4.1 |
| NH | Variable | Variable | Variable |
| OH | - | Variable | Variable |
Table 2: ¹³C NMR Spectroscopic Data (Approximated)
| Carbon | Diketo Form (ppm) | Enol Form A (ppm) | Enol Form B (ppm) |
| C-2 | ~175 | ~170 | ~172 |
| C-3 | ~50 | ~100 | ~98 |
| C-4 | ~205 | ~195 | ~190 |
| C-5 | ~60 | ~62 | ~61 |
Note: The chemical shifts are approximate and can vary based on the solvent and substituents.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in each tautomer. The carbonyl stretching frequencies are key diagnostic markers.
Table 3: Key IR Absorption Bands
| Functional Group | Diketo Form (cm⁻¹) | Enol Forms (cm⁻¹) |
| C=O (Amide) | ~1700 | ~1680 |
| C=O (Ketone) | ~1750 | - |
| C=C (Enol) | - | ~1640 |
| O-H (Enol) | - | ~3400 (broad) |
| N-H | ~3200 | ~3200 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of pyrrolidine-2,4-dione and its derivatives. The fragmentation patterns can also provide structural insights. For the parent pyrrolidine-2,4-dione (C₄H₅NO₂), the expected exact mass is approximately 115.0266 g/mol .
Experimental Protocols
The spectroscopic data presented are typically acquired using standard analytical techniques. Below are generalized experimental protocols.
NMR Spectroscopy
-
Sample Preparation: Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are often employed for complete structural assignment of more complex derivatives.[6]
IR Spectroscopy
-
Sample Preparation: Samples can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) or as a KBr pellet.
-
Instrumentation: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Spectra are typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Instrumentation: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Data Acquisition: Data is acquired in either positive or negative ion mode, depending on the analyte's properties.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic analysis and comparison of pyrrolidine-2,4-dione isomers.
Caption: Workflow for Spectroscopic Comparison of Isomers.
References
- 1. X-Ray Crystallographic Analysis, EPR Studies, and Computational Calculations of a Cu(II) Tetramic Acid Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Tetramic Acid Derivatives From the Deep-Sea-Derived Fungus Penicillium sp. SCSIO06868 With SARS-CoV-2 Mpro Inhibitory Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jst-ud.vn [jst-ud.vn]
- 5. Unstable Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Cladosporium sphaerospermum EIODSF 008 [mdpi.com]
- 6. jst-ud.vn [jst-ud.vn]
Navigating the Path from Benchtop to Preclinical Models: A Comparative Guide to the In-Vivo Validation of Pyrrolidine-2,4-dione Analogs
This guide will explore the common trajectory from initial in-vitro screening to subsequent in-vivo validation, using examples from published studies on related pyrrolidine-dione and thiazolidine-dione analogs. We will delve into the diverse biological activities observed in-vitro, the experimental designs for in-vivo confirmation, and the mechanistic pathways that are often implicated.
In-Vitro Activity Profile of Pyrrolidine-dione and Related Scaffolds
The pyrrolidine-dione core is a versatile scaffold that has been explored for a range of biological activities. In-vitro assays are the first crucial step in identifying the potential therapeutic applications of novel derivatives. The following table summarizes the observed in-vitro activities of several related compounds, providing a basis for comparison and potential avenues of investigation for new analogs.
| Compound Class | In-Vitro Activity | Key Assays | Target/Mechanism |
| 3-Substituted 1,5-diphenylpyrrolidine-2,4-diones | Antimicrobial, Anti-HIV-1 | Microbial sensitivity tests, Anti-HIV-1 screening | Not specified |
| 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones | Anti-inflammatory | Nitric oxide (NO) production inhibition | Inducible nitric oxide synthase (iNOS) inhibition |
| 5-(3-Methoxybenzylidene)thiazolidine-2,4-dione Analogs | Anti-hyperglycemic | PTP1B inhibitory activity assay | Protein Tyrosine Phosphatase 1B (PTP1B) inhibition |
| N-Substituted Pyrrolidine-2,5-diones | Anti-inflammatory | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) inhibition; Albumin denaturation and anti-protease assays | Multi-target inhibition of inflammatory enzymes |
| Pyrrolidine-2,5-dione Derivatives | Immunosuppressive | IDO1 enzyme activity assay | Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition |
From In-Vitro Promise to In-Vivo Confirmation: Experimental Protocols
The successful translation of in-vitro findings to a preclinical setting is a critical milestone in drug development. The following section details representative in-vivo experimental protocols that have been employed to validate the in-vitro activities of pyrrolidine-dione analogs.
Anti-inflammatory Activity Assessment
A common in-vivo model to assess the anti-inflammatory potential of a compound is the carrageenan-induced paw edema test in rodents.
-
Animal Model: Wistar rats or Swiss albino mice.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound, a reference drug (e.g., indomethacin), or vehicle is administered orally or intraperitoneally.
-
After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the right hind paw of each animal.
-
Paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
-
-
Endpoint: The percentage inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
Anti-hyperglycemic Activity Evaluation
For compounds showing potential as anti-diabetic agents, in-vivo models of hyperglycemia are utilized.
-
Animal Model: Streptozotocin-induced diabetic rats or mice.
-
Procedure:
-
Diabetes is induced in the animals by a single intraperitoneal injection of streptozotocin.
-
Animals with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are selected for the study.
-
Diabetic animals are treated with the test compound, a standard drug (e.g., glibenclamide), or vehicle for a specified duration (e.g., daily for 7-14 days).
-
Blood glucose levels are monitored at regular intervals from the tail vein.
-
-
Endpoint: The percentage reduction in blood glucose levels is determined by comparing the treated groups to the diabetic control group.
Visualizing the Path to Validation and Mechanism of Action
To better illustrate the process and potential mechanisms, the following diagrams are provided.
Caption: Experimental workflow from in-vitro screening to in-vivo validation.
Caption: Hypothetical signaling pathway for an anti-inflammatory pyrrolidine-dione derivative.
Concluding Remarks
The journey from a promising in-vitro result to a validated in-vivo effect is a multi-step process that requires careful experimental design and interpretation. While the specific compound 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione awaits its own in-vivo characterization, the rich literature on related pyrrolidine-dione analogs provides a clear and actionable roadmap for its future development. The diverse biological activities of this chemical class, from anti-inflammatory to anti-diabetic and beyond, underscore its therapeutic potential and warrant further investigation. The methodologies and comparative data presented in this guide aim to equip researchers with the foundational knowledge to advance novel pyrrolidine-dione derivatives toward preclinical and, ultimately, clinical relevance.
Bridging the Gap: Correlating Computational Predictions and Experimental Outcomes for Anilino-Based Compounds in Drug Discovery
In the quest for novel therapeutic agents, the synergy between computational modeling and experimental validation is paramount. This guide provides a comparative analysis of computational and experimental data for anilino-based compounds, a scaffold of significant interest in medicinal chemistry. By examining key findings from a study on 4-anilinoquinazoline derivatives as anticancer agents, we illustrate how in silico predictions of binding affinity can correlate with in vitro biological activity, offering a powerful paradigm for rational drug design.
Quantitative Data Summary
The following table summarizes the correlation between the experimentally determined cytotoxic activity (IC50) and the computationally predicted binding energies of novel 4-anilinoquinazoline derivatives against the A431 human skin cancer cell line and the VEGFR-2 kinase domain.
| Compound ID | Experimental IC50 (µM) on A431 cells | Computational Binding Energy (kcal/mol) with VEGFR-2 | Computational Inhibition Constant (µM) with VEGFR-2 |
| 8a | 2.62 | -8.24 | 0.9 |
| Erlotinib | (positive control) | Not reported | Not reported |
| Vandetanib | (positive control) | Not reported | Not reported |
Data extracted from a study on 4-anilinoquinazoline derivatives as anticancer agents.
Experimental and Computational Protocols
A cohesive understanding of the presented data necessitates a detailed overview of the methodologies employed. The following sections delineate the protocols for both the experimental validation and the computational analysis.
Experimental Protocol: MTT Cytotoxicity Assay
The in vitro cytotoxicity of the synthesized anilinoquinazoline derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: A431 human skin cancer cells and HU02 human foreskin fibroblast cells were cultured in 96-well plates at a density of 5x10³ cells per well.
-
Incubation: The cells were incubated for 24 hours at 37°C in a humidified atmosphere containing 5% CO2.
-
Compound Treatment: Following incubation, the cells were treated with various concentrations of the synthesized compounds.
-
MTT Addition: After the treatment period, the MTT reagent was added to each well, and the plates were incubated to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The absorbance was measured using a microplate reader, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was calculated.
Computational Protocol: Molecular Docking
Molecular docking studies were conducted to predict the binding affinity and interaction modes of the most potent compound with the VEGFR-2 kinase domain.
-
Protein and Ligand Preparation: The crystal structure of the target protein (VEGFR-2) was obtained from a protein data bank. The structure of the ligand (compound 8a) was drawn and optimized.
-
Docking Simulation: A molecular docking program was used to place the ligand into the binding site of the protein and calculate the binding energy.
-
Analysis of Interactions: The resulting docked poses were analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. The binding energy and inhibition constant were then calculated.
Visualizing the Workflow and a Key Signaling Pathway
To further clarify the process and the biological context, the following diagrams illustrate the experimental workflow and a simplified representation of a signaling pathway targeted by these compounds.
Caption: A flowchart illustrating the workflow from compound design to data correlation.
Caption: A simplified diagram of the VEGFR-2 signaling pathway inhibited by anilinoquinazoline compounds.
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Chemical Handling and Disposal
The proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione, a compound that requires careful handling due to its composite chemical nature. The following protocols are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Understanding the Compound's Hazard Profile
-
Anilino Group: Aniline and its derivatives are known for their toxicity and potential carcinogenicity. They should be treated as hazardous waste and never be disposed of down the drain.[1][2] Incineration is often the recommended method of disposal for aniline-containing compounds.
-
Benzyl Group: While benzyl alcohol is considered readily biodegradable, the overall disposal method should be dictated by the more hazardous components of the molecule.
-
Pyrrolidine-2,4-dione Core: Heterocyclic compounds can have varied toxicological profiles. In the absence of specific data, this part of the molecule should be handled with the same level of caution as the anilino moiety.
Given these considerations, 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione should be managed as a hazardous chemical waste.
Quantitative Data Summary for Disposal Considerations
For context in handling related chemical waste, the following table summarizes key disposal parameters for similar or related substances.
| Parameter | Guideline/Value | Compound Class/Example | Source |
| pH for Treatment | 3-4 | Aniline (for Advanced Oxidation Processes) | [2] |
| Incineration Temperature | ~1800°F (982°C) | Anilide Pesticides |
Detailed Experimental Protocol for Disposal
The following is a step-by-step procedure for the safe disposal of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.
2. Waste Segregation and Collection:
-
Do not mix 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione waste with other chemical waste streams unless compatibility is confirmed.
-
Collect waste in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with organic compounds.
-
The label on the waste container should clearly state "Hazardous Waste" and list the full chemical name: "3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione".
3. Small-Scale Decontamination of Glassware:
-
Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) to dissolve any residual compound.
-
Collect the solvent rinse as hazardous waste in the designated container.
-
After the initial solvent rinse, wash the glassware with soap and water.
4. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Carefully sweep the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not pour any waste containing this compound down the drain. [1]
-
The recommended final disposal method is high-temperature incineration by a licensed facility.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione.
Caption: Disposal workflow for the subject compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione, thereby fostering a culture of safety and regulatory compliance within the scientific community.
References
Personal protective equipment for handling 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione. The following procedures are based on established laboratory safety protocols and data for structurally related compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound. It is imperative to handle this chemical with caution, assuming it may possess hazardous properties similar to related pyrrolidine derivatives.
Hazard Assessment
Potential Hazards May Include:
-
Eye, skin, and respiratory tract irritation.
-
Harmful if swallowed or inhaled.
-
Possible reproductive toxicity.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical line of defense when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses. | Protects against splashes, sprays, and airborne powder that could cause serious eye damage. |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Shields skin and clothing from accidental spills and contact with the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact with the compound. It is advisable to double-glove for added protection. |
| Respiratory Protection | An N95-rated respirator or higher. | Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
Step 1: Preparation and Engineering Controls
-
Before handling, ensure that all necessary PPE is readily available and in good condition.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when weighing or transferring the solid compound.
-
Locate the nearest safety shower and eyewash station and confirm they are operational.
Step 2: Handling the Compound
-
When weighing the solid, use a spatula and handle it gently to avoid creating dust.
-
If the compound needs to be dissolved, add the solid to the solvent slowly.
-
Avoid direct contact with the chemical at all times. Use appropriate tools for all manipulations.
-
Keep all containers with the chemical tightly closed when not in use.
Step 3: Post-Handling Procedures
-
Thoroughly clean the work area after handling is complete.
-
Remove PPE carefully to avoid contaminating yourself and the surrounding area. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of chemical waste is crucial to protect human health and the environment.
-
Solid Waste: All solid waste contaminated with 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione, including contaminated gloves, paper towels, and weighing papers, should be placed in a designated, clearly labeled "Hazardous Solid Organic Waste" container.[1][2]
-
Liquid Waste: Solutions containing this compound should be disposed of in a labeled "Hazardous Liquid Organic Waste" container. Do not pour any chemical waste down the drain.
-
Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling 3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione.
Caption: PPE selection workflow for handling the specified chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
